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Core Science & Biosynthesis

Foundational

The Synthetic Cornerstone: An In-depth Technical Guide to 1,1-Difluoro-2-iodoethene

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a paramount consideration for enhancing pharmacological properties. In this...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a paramount consideration for enhancing pharmacological properties. In this context, 1,1-difluoro-2-iodoethene (CAS No. 2925-16-8) emerges as a pivotal, yet nuanced, building block. This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative literature.

Core Molecular Profile

1,1-Difluoro-2-iodoethene is a halogenated alkene characterized by the presence of a gem-difluorovinyl group directly attached to an iodine atom. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable synthon for the introduction of the 1,1-difluoroethenyl moiety.

PropertyValueSource
CAS Number 2925-16-8[1]
Molecular Formula C₂HF₂I[1]
Molecular Weight 189.93 g/mol [1]
IUPAC Name 1,1-difluoro-2-iodoethene[1]
SMILES C(=C(F)F)I[1]

Synthesis and Handling

While direct, detailed synthetic procedures for 1,1-difluoro-2-iodoethene are not extensively reported as a standalone preparation, its generation as a reactive intermediate is well-documented, particularly in the context of forming its corresponding vinyllithium species. A plausible and efficient route to generate this key intermediate, and by extension, to utilize the synthetic equivalence of 1,1-difluoro-2-iodoethene, originates from the commercially available 1,1,1-trifluoro-2-iodoethane.

In-Situ Generation of the Active Vinyllithium Reagent

A robust method for the in-situ generation of 2,2-difluoro-1-iodovinyllithium, a direct precursor that can be considered a synthetic equivalent of 1,1-difluoro-2-iodoethene for many applications, involves the lithiation of 1,1,1-trifluoro-2-iodoethane.[2] This method is advantageous due to the accessibility of the starting material and the mild reaction conditions required.

G CF3CH2I 1,1,1-Trifluoro-2-iodoethane LDA LDA (2 equiv) THF, -93 to -85 °C Vinyllithium 2,2-Difluoro-1-iodovinyllithium (In-situ) LDA->Vinyllithium Lithiation Electrophile Electrophile (e.g., Aldehyde) Product Trapped Product Electrophile->Product Nucleophilic Addition

Caption: In-situ generation of 2,2-difluoro-1-iodovinyllithium.

Experimental Protocol: Generation of 2,2-Difluoro-1-iodovinyllithium and Trapping with an Electrophile [2]

  • To a solution of diisopropylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (2.0 equivalents) at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the resulting lithium diisopropylamide (LDA) solution for 15 minutes at 0 °C.

  • Cool the LDA solution to a temperature between -93 °C and -85 °C using a suitable cooling bath (e.g., liquid nitrogen/hexane).

  • Slowly add a solution of 1,1,1-trifluoro-2-iodoethane (1.0 equivalent) in anhydrous THF, maintaining the internal temperature below -85 °C.

  • Stir the reaction mixture for 20 minutes at this temperature to ensure complete formation of the 2,2-difluoro-1-iodovinyllithium reagent.

  • The freshly prepared vinyllithium reagent is then ready for reaction with a suitable electrophile (e.g., an aldehyde or ketone).

Causality: The use of two equivalents of LDA is crucial. The first equivalent acts as a base to deprotonate the diisopropylamine, while the second is necessary for the dehydrofluorination and subsequent metalation of the 1,1,1-trifluoro-2-iodoethane. The low temperature is critical to prevent the decomposition of the thermally sensitive vinyllithium intermediate.

Safety and Handling

General Handling Precautions: [3][4]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant laboratory coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically 2-8°C for similar compounds.[3][5]

  • Spill Response: For small spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated and eliminate ignition sources.[3]

Reactivity and Synthetic Applications

The synthetic utility of 1,1-difluoro-2-iodoethene lies in the high reactivity of the carbon-iodine bond, which serves as a handle for a variety of carbon-carbon bond-forming reactions. This makes it a valuable precursor for the synthesis of more complex fluorinated molecules.

Cross-Coupling Reactions

The vinyl iodide moiety of 1,1-difluoro-2-iodoethene is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce the gem-difluorovinyl group onto various molecular frameworks.

While direct examples with 1,1-difluoro-2-iodoethene are not extensively documented in the initial search, the analogous reactivity of 2,2-difluoro-1-iodoethenyl tosylate in Suzuki-Miyaura couplings with arylboronic acids strongly suggests a similar reactivity profile.[6][7][8] These reactions typically proceed in the presence of a palladium catalyst and a base to afford 1,1-diaryl-2,2-difluoroethenes.

G VinylIodide 1,1-Difluoro-2-iodoethene Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Na₂CO₃) BoronicAcid Ar-B(OH)₂ Product 1-Aryl-2,2-difluoroethene Catalyst->Product Suzuki Coupling

Caption: Proposed Suzuki-Miyaura coupling of 1,1-difluoro-2-iodoethene.

Representative Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from a similar system) [6][7]

  • To a reaction vessel charged with 1,1-difluoro-2-iodoethene (1.0 equivalent), add the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equivalents).

  • Add a suitable solvent (e.g., methanol or a mixture of toluene and water).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition of the vinyl iodide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond. The base is required to activate the boronic acid for transmetalation.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, providing access to conjugated enynes.[9] This reaction is a powerful tool for the synthesis of complex organic molecules and is highly applicable to 1,1-difluoro-2-iodoethene.

G VinylIodide 1,1-Difluoro-2-iodoethene Catalyst Pd Catalyst Cu(I) Co-catalyst Base (e.g., Amine) Alkyne R-C≡C-H Product 1,1-Difluoro-3-alkyn-1-ene Catalyst->Product Sonogashira Coupling

Caption: Sonogashira coupling of 1,1-difluoro-2-iodoethene.

Representative Experimental Protocol: Sonogashira Coupling [10]

  • To a solution of 1,1-difluoro-2-iodoethene (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add an amine base (e.g., triethylamine or diisopropylamine, 2.0 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle activates the vinyl iodide, while the copper cycle activates the terminal alkyne, facilitating the crucial transmetalation step.

Applications in Medicinal Chemistry and Drug Discovery

The 1,1-difluoroethenyl group is a valuable moiety in medicinal chemistry. It can serve as a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and physicochemical properties of a drug candidate.[11] The strategic incorporation of gem-difluoro groups can enhance metabolic stability, lipophilicity, and binding affinity.[11]

While direct applications of 1,1-difluoro-2-iodoethene in the synthesis of specific drug molecules are not prominently featured in the provided search results, its utility as a precursor to more complex fluorinated building blocks is evident. For instance, the 1,1-difluoroallenes synthesized from its vinyllithium equivalent are versatile intermediates for the construction of fluorinated molecules.[2]

Spectroscopic Characterization

Detailed spectroscopic data for 1,1-difluoro-2-iodoethene is not explicitly available in the search results. However, based on the known spectral data of similar fluorinated vinyl compounds, the following characteristic signals can be anticipated:

  • ¹H NMR: A single proton signal in the vinylic region, likely appearing as a doublet of doublets due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: Two distinct fluorine signals, each coupled to the other fluorine and the vinylic proton, resulting in complex splitting patterns.

  • ¹³C NMR: Two signals for the vinylic carbons, with characteristic large carbon-fluorine coupling constants for the carbon bearing the fluorine atoms.

  • IR Spectroscopy: Characteristic C=C and C-F stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 189.93, along with characteristic fragmentation patterns.

Conclusion

1,1-Difluoro-2-iodoethene stands as a potent and versatile building block for the introduction of the synthetically valuable 1,1-difluoroethenyl moiety. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, opens avenues for the construction of a diverse array of fluorinated organic molecules. While its direct synthesis and applications require further exploration and documentation in publicly accessible literature, the established chemistry of its precursors and analogous compounds provides a solid foundation for its utilization in research and development, especially in the pursuit of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of this important fluorinated synthon.

References

  • Ichikawa, J., et al. (2012). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 23(10), 1531-1535.
  • 1,1-Difluoro-2-iodoethane | C2H3F2I | CID 3833565 - PubChem. (n.d.). Retrieved March 5, 2026, from [Link]

  • Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366.
  • Jeong, I. H., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journal of Organic Chemistry, 9, 2470-2475.
  • Jeong, I. H., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2470-2475.
  • Jeong, I. H., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. PubMed, 24367420.
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 5, 2026, from [Link]

  • Jeong, I. H., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journals.
  • O'Duill, M., et al. (2018). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
  • The cross-coupling reactions of 2 with alkenylboronic acids. - ResearchGate. (n.d.). Retrieved March 5, 2026, from [Link]

  • 1,1-Difluoro-2-iodo-ethene - CAS:2925-16-8 - J&W Pharmlab. (n.d.). Retrieved March 5, 2026, from [Link]

  • 1,1-Difluoro-2-iodoethene | C2HF2I | CID 10954331 - PubChem. (n.d.). Retrieved March 5, 2026, from [Link]

  • 1,1-dichloro-2,2-difluoroethylene - Organic Syntheses Procedure. (n.d.). Retrieved March 5, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 5, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 5, 2026, from [Link]

  • Synthesis of 1,1-Difluoroallenes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 5, 2026, from [Link]

  • Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene - ResearchGate. (2025, August 6). Retrieved March 5, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Iodo-2,2-difluoroethylene

PART 1: EXECUTIVE SUMMARY 1-Iodo-2,2-difluoroethylene (CAS: 2925-16-8) is a specialized organofluorine building block used primarily to introduce the gem-difluorovinyl motif ( ) into complex organic molecules. This struc...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY

1-Iodo-2,2-difluoroethylene (CAS: 2925-16-8) is a specialized organofluorine building block used primarily to introduce the gem-difluorovinyl motif (


) into complex organic molecules. This structural unit serves as a critical bioisostere for the carbonyl group (

) in medicinal chemistry, offering similar steric and electronic profiles while blocking metabolic degradation pathways (e.g., hydrolytic cleavage).

This guide provides a rigorous technical analysis of the molecule's nomenclature, synthesis, and application in drug discovery, designed for researchers requiring high-fidelity protocols and mechanistic insight.

PART 2: NOMENCLATURE & IDENTITY

The nomenclature for this molecule can be ambiguous due to differing priority rules in various chemical databases. A precise understanding is required to avoid purchasing or synthesizing the wrong isomer.

Core Identifiers
AttributeDetail
IUPAC Name 1,1-Difluoro-2-iodoethene
Common Synonyms 1-Iodo-2,2-difluoroethylene; 2,2-Difluorovinyl iodide; gem-Difluoroiodovinyl monomer
CAS Registry Number 2925-16-8
Molecular Formula

SMILES FC(F)=CI
InChI Key WSCRLFDLSFDDIS-UHFFFAOYSA-N
Nomenclature Logic & Isomerism

The confusion often arises between the numbering of the fluorine vs. the iodine substituents.

  • IUPAC Rule: The principal functional group (halogens are treated as prefixes) and double bond determine numbering. In this case, locants are assigned to give the lowest set of numbers. "1,1-difluoro-2-iodo" is preferred over "2,2-difluoro-1-iodo" because 1,1,2 is lower than 1,2,2.

  • Research Usage: In synthetic literature, it is frequently called 1-iodo-2,2-difluoroethylene to emphasize the reactive C-I bond at position 1, which is the site of metal insertion or cross-coupling.

Nomenclature cluster_0 Numbering Priority Struct F2C=CHI Rule Lowest Locant Rule (1,1,2 < 1,2,2) Struct->Rule Name1 1,1-Difluoro-2-iodoethene (Formal IUPAC) Rule->Name1 Name2 1-Iodo-2,2-difluoroethylene (Synthetic Focus) Rule->Name2

PART 3: TECHNICAL SPECIFICATIONS & PROPERTIES

Caution: This compound is a volatile liquid.[1] Physical property data in commercial catalogs is often conflated with its isomers or saturated analogs.

PropertyValue / DescriptionNote
Molecular Weight 189.93 g/mol
Physical State Volatile LiquidColorless to faint pink (iodine liberation).
Boiling Point ~30–40 °C (Est.)Reference: Analog

boils at 30°C. Handle as a volatile.[1]
Density > 2.0 g/mLHigh density due to iodine content.[2]
Solubility Soluble in THF, Et₂O, DCMReacts with nucleophilic solvents.
Stability Light & Heat SensitiveStore cold (< -20°C) and dark to prevent

liberation.

PART 4: SYNTHESIS PROTOCOL

The most reliable, high-yield method for generating 1-iodo-2,2-difluoroethylene in a research setting utilizes 1,1,1-trifluoro-2-iodoethane as a precursor. This "elimination-lithiation-iodination" sequence avoids the use of ozone-depleting substances like dibromodifluoroethylene.

Reaction Mechanism
  • Elimination: Base-mediated dehydrofluorination of the saturated precursor.

  • Lithiation: Metal-halogen exchange or direct deprotonation (depending on conditions) to generate the transient 2,2-difluorovinyllithium species.

  • Iodination: Trapping the vinylic anion with elemental iodine.

Step-by-Step Protocol

Reagents:

  • Starting Material: 1,1,1-Trifluoro-2-iodoethane (

    
    )[3]
    
  • Base: Lithium Diisopropylamide (LDA), 2.0 - 2.2 equivalents

  • Electrophile: Iodine (

    
    ), 1.0 - 1.1 equivalents
    
  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Cool to -95°C (liquid

    
    /ethanol bath). Critical: Temperature control is vital to stabilize the difluorovinyllithium intermediate.
    
  • Base Addition: Add LDA (freshly prepared or commercial solution) to the THF.

  • Substrate Addition: Add

    
     dropwise over 15 minutes. The solution may darken slightly. Stir for 30 minutes at -95°C.
    
    • Mechanistic Note: The first equivalent of LDA effects dehydrofluorination to form 1,1-difluoro-2-iodoethylene in situ, which is immediately lithiated by the second equivalent (via I/Li exchange or deprotonation/elimination cascade) to form

      
       (or 
      
      
      
      species depending on exact path, but effectively generating the nucleophilic vinyl anion).
  • Quench: Dissolve

    
     in THF and add dropwise to the cold mixture.
    
  • Workup: Allow to warm to 0°C. Quench with saturated

    
     (to reduce excess iodine) and 
    
    
    
    . Extract with cold pentane or ether.
  • Purification: Careful fractional distillation. Warning: Product is volatile.[1] Do not use high vacuum.

PART 5: REACTIVITY & APPLICATIONS (The "Why")

The primary value of 1-iodo-2,2-difluoroethylene lies in its ability to transfer the


 group via transition metal catalysis.
Palladium-Catalyzed Cross-Coupling

The iodine atom is a "soft" handle, excellent for oxidative addition to Pd(0). This allows the molecule to serve as the electrophile in Suzuki-Miyaura, Sonogashira, and Negishi couplings.

Reactivity cluster_couplings Coupling Partners Reagent 1-Iodo-2,2-difluoroethylene (Electrophile) Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Reagent->Pd0 Activation OxAdd Oxidative Addition [LnP-Pd(II)-I] Pd0->OxAdd Product Gem-Difluoroalkene (Bioisostere) OxAdd->Product Transmetallation & Red. Elimination Boronic Aryl Boronic Acid (Suzuki) Boronic->OxAdd Zinc Organozinc (Negishi) Zinc->OxAdd Alkyne Terminal Alkyne (Sonogashira) Alkyne->OxAdd

Medicinal Utility
  • Carbonyl Bioisostere: The

    
     group mimics the polarity and geometry of a ketone (
    
    
    
    ) but is chemically inert to nucleophiles and proteases.
  • Metabolic Blocking: Placing fluorine at metabolic "hotspots" (oxidative sites) extends the half-life of drug candidates.

PART 6: SELF-VALIDATING SYSTEM (QC)

To ensure the synthesis or purchase is valid, use this NMR signature analysis.

19F NMR Interpretation ( ref)
  • Expected Pattern: Two doublets (or a complex multiplet if higher order effects dominate) in the range of -80 to -90 ppm .

  • Coupling:

    • 
      : Geminal F-F coupling (typically 30-50 Hz).
      
    • 
      : Vicinal F-H coupling.
      
  • Validation Check: If you see a signal at -75 ppm (doublet) , it is likely unreacted starting material (

    
    ). If you see signals > -60 ppm, check for 
    
    
    
    impurities.
1H NMR Interpretation
  • Signal: A distinctive multiplet (dd or ddd) centered around 5.0 - 5.5 ppm .

  • Logic: The proton is vinylic but shielded by the electron-rich iodine and deshielded by the fluorines. The coupling pattern confirms the presence of two non-equivalent fluorines (cis and trans to H).

PART 7: REFERENCES

  • Synthesis of 1,1-Difluoroallenes via 2,2-difluoro-1-iodovinyllithium Source: Ichikawa, J. et al. Organic Syntheses 2017, 94, 352-366. URL:[Link] Relevance: Defines the generation of the lithiated precursor from trifluoroiodoethane.

  • Palladium-Catalyzed Cross-Coupling of 2,2-Difluoro-1-iodoethenyl Tosylate Source: Kim, H. et al. Beilstein Journal of Organic Chemistry 2013, 9, 2457–2462. URL:[Link] Relevance: Demonstrates the cross-coupling utility of the difluoro-iodo motif.

  • PubChem Compound Summary: 1,1-Difluoro-2-iodoethene Source: National Center for Biotechnology Information (2025). URL:[Link] Relevance:[3][4] Verification of CAS, synonyms, and identifiers.[1]

  • Iodotrifluoroethylene Properties (Comparative Benchmark) Source: Matrix Scientific / Wikipedia Data. URL:[Link] Relevance: Provides physical property benchmarks (BP 30°C) for the closely related perfluorinated analog.

Sources

Foundational

Harnessing the Power of Polarity and Stability: Bioisosteric Replacement with 1,1-Difluoro-2-iodoethene

An In-Depth Technical Guide: Introduction: The Flourishing Role of Fluorine in Drug Design In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of lead optimiza...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction: The Flourishing Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of lead optimization and drug candidate design.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the C-F bond—allow for the subtle, yet profound, modulation of a molecule's biological profile.[2][3] These modifications can enhance metabolic stability, fine-tune lipophilicity, alter pKa, and improve binding affinity through unique electrostatic interactions.[4][5]

Bioisosteric replacement, the substitution of one chemical group for another with similar steric and electronic characteristics, is a powerful strategy to optimize drug-like properties while maintaining or improving biological activity.[6] Within this paradigm, the gem-difluoroethene (=CF2) moiety has emerged as a highly valuable and versatile bioisostere, particularly as a mimic for the ubiquitous carbonyl group (C=O).[7][8] This guide provides an in-depth technical overview of 1,1-difluoro-2-iodoethene as a key synthetic building block for introducing this privileged motif, focusing on its practical application in cross-coupling reactions for drug discovery professionals.

The 1,1-Difluoroethene Moiety: A Superior Carbonyl Mimic

The utility of the =CF2 group stems from its ability to replicate key features of a carbonyl group while offering distinct advantages.[7][9] Unlike a simple alkene, the two highly electronegative fluorine atoms polarize the double bond, creating a dipole moment that mimics the polar nature of a C=O bond. However, its impact extends far beyond simple electronic mimicry.

Key Physicochemical Impacts:
  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[10][11] Replacing a metabolically labile ketone or aldehyde with a =CF2 group can dramatically increase a compound's half-life and oral bioavailability.[10]

  • Lipophilicity (LogP) Modulation: While highly polar, the =CF2 group is more lipophilic than a carbonyl group. This can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties, although the effect is highly context-dependent.[4][12]

  • pKa Alteration: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent acidic protons or basic nitrogen atoms, which can be crucial for optimizing target engagement or solubility.[12]

  • Conformational Control: The steric and electronic properties of the =CF2 group can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape.[13][14][15]

  • Hydrogen Bond Acceptance: The fluorine atoms in a =CF2 group are weak hydrogen bond acceptors, a property that can be leveraged to fine-tune interactions within a protein binding pocket.

Data Presentation: Carbonyl vs. 1,1-Difluoroethene
PropertyCarbonyl (C=O)1,1-Difluoroethene (=CF2)Impact on Drug Design
Polarity Highly PolarPolarMimics electronic nature, can maintain solubility.
Metabolic Stability Susceptible to reductionHighly stable to oxidationBlocks metabolic "soft spots," increases half-life.[10]
Lipophilicity (LogP) LowerHigherCan improve membrane permeability and bioavailability.[12]
Hydrogen Bonding Strong H-bond acceptor (Oxygen)Weak H-bond acceptor (Fluorine)Alters binding interactions, may reduce off-target effects.
Electrophilicity Electrophilic carbonLess electrophilic carbonResistant to nucleophilic attack (e.g., by metabolic enzymes).[7]

1,1-Difluoro-2-iodoethene: The Gateway Reagent

To incorporate the =CF2 motif, a robust and versatile synthetic handle is required. 1,1-Difluoro-2-iodoethene (CF₂=CHI) serves as an ideal precursor.[16] The carbon-iodine bond is the most labile site, making it highly reactive in palladium-catalyzed cross-coupling reactions while the rest of the molecule remains intact.[17][18] This allows for the direct and efficient formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds.

G cluster_reagent 1,1-Difluoro-2-iodoethene cluster_reactions Key Cross-Coupling Reactions Reagent F₂C=CHI Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Reagent->Suzuki Sonogashira Sonogashira (R-C≡CH) Reagent->Sonogashira Stille Stille (Ar-SnBu₃) Reagent->Stille Product Ar-CH=CF₂ R-C≡C-CH=CF₂ Suzuki->Product Sonogashira->Product Stille->Product

Caption: Synthetic utility of 1,1-difluoro-2-iodoethene in cross-coupling.

Synthetic Protocols and Mechanistic Considerations

The following sections provide detailed, self-validating protocols for the most common and impactful cross-coupling reactions using 1,1-difluoro-2-iodoethene. The causality behind reagent selection is explained to empower researchers to adapt these methods.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability and stability of boronic acids.[19] It is highly effective for coupling 1,1-difluoro-2-iodoethene with a wide range of aryl and heteroaryl boronic acids.[20][21]

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd/C (5 mol%), and a base such as Na₂CO₃ or K₂CO₃ (2.0 equivalents).[22]

    • Causality: The base is crucial for the transmetalation step, forming a more nucleophilic boronate species that facilitates transfer to the palladium center. Carbonates are often sufficient and are milder than other bases.

  • Reaction Setup: Add the solvent system (e.g., a 3:1 mixture of Dioxane/H₂O or DME/H₂O). Stir the mixture for 10 minutes to ensure dissolution and activation.

    • Causality: The aqueous co-solvent is often essential for dissolving the inorganic base and promoting the formation of the active boronate species.

  • Substrate Addition: Add 1,1-difluoro-2-iodoethene (1.0 equivalent) to the stirring mixture via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

    • Self-Validation: A successful reaction will show the consumption of the iodoethene starting material and the appearance of a new, less polar spot (the product) on the TLC plate.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,1-diaryl-2,2-difluoroethene.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd F₂C=CHI PdII_Complex L₂Pd(II)(I)(CH=CF₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex L₂Pd(II)(Ar)(CH=CF₂) Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-CH=CF₂ RedElim->Product Boronic Ar-B(OH)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the direct linkage of vinyl halides with terminal alkynes, providing access to conjugated enynes.[23] This reaction is uniquely powerful as it typically proceeds under milder conditions than many other cross-coupling reactions and utilizes a dual-catalyst system of palladium and copper(I).[24][25]

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

    • Causality: The palladium complex is the primary cross-coupling catalyst, while the Cu(I) salt reacts with the alkyne and base to form a copper acetylide intermediate, which is key for the transmetalation step.[24]

  • Reaction Setup: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.5 equivalents).

    • Causality: The amine serves as both the base to deprotonate the terminal alkyne and often as a solvent or co-solvent. It must be anhydrous to prevent unwanted side reactions.

  • Substrate Addition: Add the terminal alkyne (1.1 equivalents) followed by 1,1-difluoro-2-iodoethene (1.0 equivalent).

  • Reaction & Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-6 hours. Monitor by TLC or GC-MS for the disappearance of the starting materials.

    • Self-Validation: A successful reaction often shows a color change and the formation of an ammonium salt precipitate (e.g., triethylammonium iodide).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired difluorinated enyne.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(I)(CH=CF₂) pd0->pd_complex Oxidative Addition (F₂C=CHI) pd_complex->pd0 Reductive Elimination product R-C≡C-CH=CF₂ cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd_complex Transmetalation alkyne R-C≡C-H + Base alkyne->cu_halide Deprotonation

Caption: Intersecting catalytic cycles of the Sonogashira reaction.

Conclusion and Future Perspective

1,1-Difluoro-2-iodoethene stands out as a robust and indispensable tool for medicinal chemists aiming to leverage the benefits of bioisosteric replacement. Its straightforward application in high-yielding cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides reliable access to the 1,1-difluoroethene motif. The ability of this moiety to act as a metabolically stable and electronically similar mimic of a carbonyl group offers a proven strategy for overcoming common liabilities in drug development, including poor metabolic stability and off-target effects.[7][9] As synthetic methodologies continue to advance, the strategic and late-stage introduction of this and other fluorinated bioisosteres will undoubtedly play an even greater role in the discovery of next-generation therapeutics.

References

  • General access to furan-substituted gem -difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science (RSC Publishing).
  • A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. Thieme.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprint.
  • Bioisosteres Cheat Sheet. Drug Hunter. Available at: [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • 1,1-Difluoro-2-iodoethene. PubChem. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health (NIH). Available at: [Link]

  • Facile Synthesis of Unsymmetrical 1,1-Diaryl-2,2-difluoroethenes via Stepwise Coupling of 1,1-Dibromo. ScienceDirect.
  • The vicinal difluoro motif: The synthesis and conformation oferythro- andthreo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. ResearchGate. Available at: [Link]

  • Electrosynthesis of 1,1-Bis(difluoromethyl)alkenes via Twofold C(sp2)-H Difluoromethylation: A Bioisosteric Gateway to an Elusive Functional Group. ResearchGate. Available at: [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Digital CSIC. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • 1,1-Difluoroethylene Thermal Stability, Material Compatibility and Refrigerant/Lubricant Interactions Study. Purdue University. Available at: [Link]

  • Practical Synthesis of 1,1-Difluoro- or 1-Fluoroalkenes from 2,2,2-Trifluoroacetophenone Derivatives. ResearchGate. Available at: [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • 1,1-Difluoro-2-iodoethane. PubChem. Available at: [Link]

  • Methods to Increase the Metabolic Stability of 18 F-Radiotracers. MDPI. Available at: [Link]

  • Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. National Institutes of Health (NIH). Available at: [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ResearchGate. Available at: [Link]

  • The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

  • 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ResearchGate. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

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Foundational

A Comprehensive Technical Guide to the Introduction of the Gem-Difluorovinyl Group into Organic Molecules

Foreword: The Rising Prominence of the gem-Difluorovinyl Moiety in Modern Chemistry The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rising Prominence of the gem-Difluorovinyl Moiety in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated functional groups, the gem-difluorovinyl group (–CF=CH₂) has emerged as a particularly valuable moiety. Its unique electronic properties and metabolic stability make it a compelling bioisostere for various functional groups, capable of modulating the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This guide provides an in-depth exploration of the primary synthetic strategies for introducing this pivotal functional group, grounded in mechanistic understanding and practical application. We will delve into the core methodologies, from classical olefination reactions to modern transition-metal-catalyzed cross-couplings, offering a comprehensive resource for researchers and professionals in the field.

Strategic Value of the gem-Difluorovinyl Group in Drug Discovery

The gem-difluorovinyl group is more than just a fluorinated analogue of a vinyl group. Its introduction into a lead compound can impart a range of beneficial properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic oxidation, a common pathway for drug deactivation.

  • Modulation of Physicochemical Properties: The high electronegativity of the fluorine atoms can significantly alter the local electronic environment, influencing pKa, lipophilicity, and dipole moment. This allows for fine-tuning of a molecule's solubility, permeability, and binding interactions.

  • Bioisosteric Replacement: The gem-difluorovinyl group can serve as a bioisostere for esters, amides, and other functional groups, often improving metabolic stability while maintaining or enhancing biological activity. For instance, it has been successfully employed as a stable surrogate for a phosphate group in enzyme inhibitors.

  • Conformational Control: The steric and electronic influence of the group can restrict the conformation of a molecule, locking it into a bioactive conformation and improving target selectivity.

Synthetic Strategies for the Introduction of the gem-Difluorovinyl Group

The installation of the gem-difluorovinyl group can be achieved through several distinct synthetic routes. The choice of method often depends on the substrate scope, functional group tolerance, and the desired scale of the reaction.

Wittig and Horner-Wadsworth-Emmons (HWE) Type Olefinations

One of the most established and widely used methods for the synthesis of gem-difluorovinyl compounds is the olefination of aldehydes and ketones. This approach relies on the generation of a difluoromethyl-containing nucleophile that reacts with a carbonyl compound to form the desired C=C bond.

The classical Wittig reaction, employing a phosphonium ylide, can be adapted for gem-difluorovinylation. The key precursor is a (difluoromethyl)triphenylphosphonium salt, which can be deprotonated in situ to generate the corresponding ylide.

Mechanism and Rationale:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. Subsequent cycloreversion yields the desired alkene and triphenylphosphine oxide. The choice of base and reaction conditions is critical to efficiently generate the ylide without promoting side reactions.

Experimental Protocol: Synthesis of a gem-Difluorovinyl Alkene from an Aldehyde via the Wittig Reaction

  • Preparation of the Phosphonium Salt: (Bromodifluoromethyl)triphenylphosphonium bromide is a common commercially available precursor.

  • Ylide Generation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), the phosphonium salt is suspended in a suitable anhydrous solvent, such as tetrahydrofuran (THF). The suspension is cooled to -78 °C. A strong base, typically a metal amide like potassium hexamethyldisilazide (KHMDS), is added dropwise to generate the ylide.

  • Reaction with the Carbonyl Compound: A solution of the aldehyde in THF is then added slowly to the reaction mixture at -78 °C.

  • Workup and Purification: The reaction is allowed to warm to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by column chromatography.

Trustworthiness: The protocol's success is validated by the formation of triphenylphosphine oxide as a byproduct, which can be observed by ¹H and ³¹P NMR spectroscopy. The consumption of the starting aldehyde and the appearance of the characteristic signals for the gem-difluorovinyl group in the ¹H and ¹⁹F NMR spectra of the crude product confirm the reaction's progress.

The HWE reaction, utilizing a phosphonate carbanion, offers several advantages over the classical Wittig reaction, including generally higher yields and easier removal of the phosphate byproduct. The key reagent is a diethyl (difluoromethyl)phosphonate.

Mechanism and Rationale:

The phosphonate is deprotonated with a suitable base to form a stabilized carbanion. This nucleophile then adds to the carbonyl compound. The resulting intermediate eliminates diethyl phosphate to afford the gem-difluorovinyl alkene. The HWE reaction often exhibits higher E-selectivity for disubstituted alkenes, although this is not a factor for the terminal gem-difluorovinyl group.

Experimental Protocol: HWE Synthesis of a gem-Difluorovinyl Compound

  • Anion Generation: To a solution of diethyl (difluoromethyl)phosphonate in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is added dropwise. The mixture is stirred for 30-60 minutes.

  • Addition of the Carbonyl Substrate: A solution of the aldehyde or ketone in THF is added slowly to the reaction mixture.

  • Reaction Progression: The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • Quenching and Extraction: The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography on silica gel.

Trustworthiness: The water-soluble nature of the diethyl phosphate byproduct simplifies purification. The reaction can be monitored by TLC for the disappearance of the starting carbonyl compound. The final product's identity is confirmed by spectroscopic analysis (¹H, ¹³C, ¹⁹F NMR, and MS).

Diagram: Generalized Workflow for Olefination-based gem-Difluorovinylation

G cluster_0 Wittig/HWE Olefination Workflow start Start: Aldehyde/Ketone reaction Reaction with Carbonyl start->reaction reagent Phosphonium Salt (Wittig) or Phosphonate (HWE) ylide Generation of Ylide/ Phosphonate Carbanion reagent->ylide base Strong Base (e.g., KHMDS, n-BuLi) base->ylide ylide->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: gem-Difluorovinyl Compound purification->product

Caption: Workflow for gem-difluorovinylation via olefination.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the formation of C-C bonds with high efficiency and functional group tolerance. Several cross-coupling strategies have been developed for the introduction of the gem-difluorovinyl group.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a powerful tool for this transformation. A key reagent is 2-(2,2-difluorovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (difluorovinyl boronate).

Mechanism and Rationale:

The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the difluorovinyl boronate and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling for gem-Difluorovinylation

  • Reaction Setup: In a reaction vessel, the aryl or vinyl halide, the difluorovinyl boronate (typically 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or CsF) are combined.

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, is added.

  • Reaction Execution: The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Trustworthiness: The reaction's progress can be monitored by the disappearance of the starting halide. The boronate reagent is generally stable, but its quality should be assessed if poor results are obtained. The final product should be characterized thoroughly by NMR and MS to confirm the structure and purity.

The Stille coupling utilizes an organotin reagent, such as (2,2-difluorovinyl)tributylstannane, to couple with an organohalide or triflate.

Mechanism and Rationale:

Similar to the Suzuki coupling, the Stille coupling proceeds through a Pd(0)-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. A key advantage of the Stille coupling is the stability of the organotin reagents and their tolerance to a wide range of functional groups. However, the toxicity of the tin byproducts is a significant drawback.

Experimental Protocol: Stille Coupling for gem-Difluorovinylation

  • Reaction Assembly: The organohalide or triflate, (2,2-difluorovinyl)tributylstannane, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., THF, DMF) are combined in a reaction vessel.

  • Reaction Conditions: The mixture is degassed and heated. In some cases, a ligand such as triphenylarsine or a copper(I) co-catalyst may be added to improve efficiency.

  • Workup and Purification: Upon completion, the reaction mixture is worked up, often involving a fluoride wash to remove the tin byproducts. The crude product is then purified by chromatography.

Trustworthiness: Due to the toxicity of the organotin reagents and byproducts, careful handling and purification are essential. The purity of the final compound should be rigorously assessed to ensure complete removal of tin residues, which can be checked by elemental analysis or NMR.

Diagram: Catalytic Cycle for Pd-Catalyzed gem-Difluorovinylation

G cluster_0 Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n pd2 R-Pd(II)L_n-X trans R-Pd(II)L_n-CF=CH2 pd2->trans Transmetalation trans->pd0 Reductive Elimination product R-CF=CH2 trans->product reagent R-X reagent->pd0 Oxidative Addition dfv_reagent ['CF2=CH']-M (M = B, Sn) dfv_reagent->pd2

Caption: Generalized catalytic cycle for cross-coupling reactions.

Other Notable Methods

While olefination and cross-coupling reactions are the most common strategies, other methods have been developed for specific applications.

  • Julia-Kocienski Olefination: This method involves the reaction of a sulfone-stabilized carbanion with a carbonyl compound and offers good yields and stereoselectivity.

  • Direct C-H Difluorovinylation: Emerging methods focus on the direct functionalization of C-H bonds, offering a more atom-economical approach, though substrate scope can be limited.

  • From Difluoroalkynes: The partial reduction of a difluoroalkyne can yield a gem-difluorovinyl group, providing a route from different starting materials.

Spectroscopic Characterization of gem-Difluorovinyl Compounds

The unambiguous identification of the gem-difluorovinyl group relies on a combination of spectroscopic techniques.

  • ¹⁹F NMR Spectroscopy: This is the most definitive method. The two fluorine atoms are diastereotopic and will typically appear as two distinct signals, each being a doublet of doublets due to coupling to each other and to the vinyl proton.

  • ¹H NMR Spectroscopy: The vinyl proton typically appears as a doublet of doublets due to coupling to the two non-equivalent fluorine atoms.

  • ¹³C NMR Spectroscopy: The carbon atom of the CF₂ group will appear as a triplet due to coupling to the two fluorine atoms. The adjacent carbon of the vinyl group will also show coupling to the fluorine atoms.

Table 1: Comparison of Key Synthetic Methods

MethodKey Reagent(s)Common SubstrateAdvantagesDisadvantages
Wittig Reaction (Difluoromethyl)triphenylphosphonium salt, strong baseAldehydes, KetonesWell-established, readily available reagentsStoichiometric phosphine oxide byproduct can complicate purification
HWE Reaction Diethyl (difluoromethyl)phosphonate, strong baseAldehydes, KetonesWater-soluble phosphate byproduct, often higher yields than WittigPhosphonate reagent can be expensive
Suzuki-Miyaura Coupling gem-Difluorovinyl boronate, Pd catalyst, baseAryl/vinyl halides, triflatesHigh functional group tolerance, mild conditionsPotential for protodeboronation of the reagent
Stille Coupling gem-Difluorovinyl stannane, Pd catalystAryl/vinyl halides, triflatesExcellent functional group tolerance, stable reagentsToxicity of tin reagents and byproducts

Conclusion and Future Outlook

The introduction of the gem-difluorovinyl group is a critical transformation in modern organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. While classical methods like the Wittig and HWE reactions remain valuable, the continued development of transition-metal-catalyzed cross-coupling reactions is expanding the scope and applicability of this important functionalization. Future research will likely focus on more atom-economical and sustainable methods, such as direct C-H difluorovinylation, and the development of novel, bench-stable difluorovinylating agents. A thorough understanding of the available synthetic methodologies and their underlying mechanisms is essential for any researcher seeking to leverage the unique properties of the gem-difluorovinyl group in their work.

References

  • A Practical and Catalytic Reductive Difluoroalkylation of α,β-Unsaturated Carbonyls. J. Am. Chem. Soc. 2012, 134, 33, 13577–13580. [Link]

  • Transition-Metal-Free, Room-Temperature Radical gem-Difluorovinylation of Boronic Acids and Esters. Org. Lett. 2020, 22, 13, 5138–5143. [Link]

  • Copper-Catalyzed gem-Difluorovinylation of Alkylboron Reagents with 2-Bromo-3,3-difluoro-2-propen-1-ol. Org. Lett. 2017, 19, 13, 3466–3469. [Link]

  • Recent advances in the synthesis and application of gem-difluorovinyl compounds. Org. Biomol. Chem., 2021, 19, 921-938. [Link]

  • Synthesis of gem-Difluorovinyl-Containing Building Blocks and Their Application in Organic Synthesis. Eur. J. Org. Chem. 2019, 2019, 41, 6941-6958. [Link]

Exploratory

Executive Summary: The Strategic Value of 1,1-Difluoro-2-iodoethene

Advanced Safety and Handling Whitepaper: 1,1-Difluoro-2-iodoethene in Drug Development In modern drug development, the strategic introduction of fluorine atoms into organic frameworks is a cornerstone of optimizing pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Whitepaper: 1,1-Difluoro-2-iodoethene in Drug Development

In modern drug development, the strategic introduction of fluorine atoms into organic frameworks is a cornerstone of optimizing pharmacokinetics and metabolic stability. 1,1-Difluoro-2-iodoethene (CAS: 2925-16-8) has emerged as a highly versatile, albeit hazardous, building block for synthesizing stereochemically defined trisubstituted fluoroalkenes[1]. As application scientists, we must move beyond basic safety data sheets to understand the causality behind this compound's reactivity. This guide synthesizes the physicochemical profiling, toxicological mechanisms, and self-validating handling protocols required to deploy this reagent safely and effectively in high-throughput drug discovery environments.

Physicochemical Profiling & Molecular Causality

To handle 1,1-Difluoro-2-iodoethene safely, one must first understand the structural causality driving its physical properties. The molecule consists of a highly polarizable carbon-iodine (C-I) bond juxtaposed against a strongly electron-withdrawing gem-difluoro group. This electronic push-pull system makes the double bond highly susceptible to metalation, yet relatively stable against spontaneous polymerization compared to non-fluorinated analogs.

Due to its environmental concern profile, predictive spill modeling often requires precise physicochemical inputs to estimate critical temperatures and vaporization enthalpies[2]. The core quantitative data is summarized below:

PropertyValueCausality / Operational Significance
CAS Number 2925-16-8[3]Unique chemical identifier for procurement and tracking.
Molecular Formula C2HF2I[3]Halogen-dense structure; acts as a highly reactive electrophile.
Molecular Weight 189.93 g/mol [3]Low molecular weight contributes to high volatility and inhalation risk.
LogP 2.159[3]Lipophilic nature allows rapid penetration of cellular membranes.

Mechanistic Role in Drug Development

1,1-Difluoro-2-iodoethene is predominantly utilized to introduce the gem-difluorovinyl group into target pharmacophores. This moiety acts as a bioisostere for carbonyl groups and amides, enhancing a drug's binding affinity while resisting enzymatic degradation.

In synthesis, it is a critical reagent in Negishi cross-coupling and Palladium-catalyzed reactions. By reacting 1,1-Difluoro-2-iodoethene with activated zinc, researchers can prepare metalated organozinc species. Subsequent Pd(0)-catalyzed coupling with aryl halides yields 2,2-difluorostyrenes in high yields without the need for copper(I) additives[4].

G A 1,1-Difluoro-2-iodoethene (CAS: 2925-16-8) B Activated Zn Dust DMA solvent A->B Metalation C Organozinc Intermediate (CF2=CH-ZnI) B->C Insertion E 2,2-Difluorostyrene Pharmacophore C->E Transmetalation D Aryl Halide (Ar-X) Pd(0) Catalyst D->E Cross-Coupling

Catalytic cycle of 1,1-Difluoro-2-iodoethene in Negishi cross-coupling.

Hazard Assessment & Toxicological Mechanisms

Standard safety sheets list 1,1-Difluoro-2-iodoethene as an irritant and environmental hazard, but understanding the mechanism of toxicity is paramount for laboratory safety.

  • Electrophilic Alkylation: The C-I bond is easily cleaved heterolytically in biological microenvironments. Once the iodine acts as a leaving group, the resulting fluorinated carbocation is a potent electrophile capable of irreversibly alkylating nucleophilic sites on DNA and cellular proteins.

  • Membrane Permeability: With a LogP of ~2.16[3], the unreacted molecule is highly lipophilic. If inhaled as a vapor or splashed onto the skin, it rapidly partitions into lipid bilayers, bypassing standard biological defense mechanisms before the reactive C-I bond is metabolized.

  • Oxidative Degradation: Upon exposure to light or extreme heat, the compound can undergo homolytic cleavage, releasing highly toxic and corrosive iodine radicals and hydrogen fluoride (HF) gas.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the laboratory, workflows must be designed as self-validating systems —meaning the protocol inherently proves its own success or failure at each step without requiring secondary, time-consuming analytical assays.

Protocol A: Stereoretentive Cross-Coupling (Self-Validating Synthesis)

Objective: Safely convert the hazardous iodoalkene into a stable pharmaceutical intermediate.

  • Zinc Activation: Suspend activated Zn dust in N,N-dimethylacetamide (DMA). Causality: DMA stabilizes the resulting organozinc species significantly better than DMF, suppressing unwanted defluorination side reactions[4].

  • Metalation: Introduce 1,1-Difluoro-2-iodoethene dropwise at 0 °C under Argon. Validation: The formation of the organozinc intermediate is self-validating when the heterogeneous zinc suspension transitions into a homogeneous, dark solution.

  • Catalytic Coupling: Introduce the target aryl halide and Pd(0) catalyst, heating to 100°C. Validation: The reaction mixture will transition from an initial yellow color to a black suspension (Pd black precipitation) within minutes. This colorimetric shift is a self-validating indicator of catalyst turnover and the complete consumption of the hazardous starting iodoalkene[5].

Protocol B: Emergency Spill Quenching Workflow

Objective: Neutralize spilled 1,1-Difluoro-2-iodoethene to prevent inhalation exposure.

  • Isolation: Immediately evacuate the area and maximize fume hood ventilation. Causality: The high volatility of the low-molecular-weight compound makes inhalation the primary acute risk.

  • Reductive Quenching: Blanket the spill with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: Thiosulfate reduces the reactive C-I bond and any free iodine, neutralizing its electrophilic and oxidative hazard.

  • Validation: Apply a starch-iodine indicator swab to the perimeter of the neutralized spill. Self-Validation: A lack of blue/black color confirms the complete reduction of oxidative iodine species, proving the area is safe for mechanical cleanup.

  • Containment: Absorb the neutralized aqueous mixture with an inert binder (e.g., diatomaceous earth) and dispose of as halogenated solid waste.

Spill S1 Spill Detected: Volatile Haloalkene S2 Ventilation & Isolate Area S1->S2 S3 Apply 10% Na2S2O3 (Reductive Quench) S2->S3 S4 Validation: Starch-Iodine Test S3->S4 Neutralization S5 Safe Disposal of Inert Absorbent S4->S5 Confirmed Safe

Self-validating emergency spill mitigation and chemical quenching workflow.

Comprehensive References

  • [3] Title: 1,1-Difluoro-2-iodoethene 2925-16-8 - Guidechem Source: Guidechem URL:

  • [1] Title: Synthesis of fluoroolefin derivatives by nickel(II)-catalyzed trifluorovinylation and 1,2,2-trifluoroethylation of cinnamyl alcohols Source: ResearchGate URL:

  • [5] Title: Generating Structural Diversity in α,α-Difluoromethyl Ketones Source: University of Birmingham URL:

  • [4] Title: Trihaloethenes as versatile building blocks for organic synthesis Source: RSC Publishing URL:

  • [2] Title: Research and Development of Methods for Estimating Physicochemical Properties of Organic Compounds of Environmental Concern Source: DTIC (Defense Technical Information Center) URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Negishi Coupling of 1,1-Difluoro-2-iodoethene for the Synthesis of Functionalized gem-Difluoroalkenes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of gem-Difluoroalkenes The gem-difluoroalkene moiety (C=CF₂) is a valuable functional group in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of gem-Difluoroalkenes

The gem-difluoroalkene moiety (C=CF₂) is a valuable functional group in medicinal chemistry and materials science. Its unique stereoelectronic properties allow it to serve as a bioisosteric replacement for carbonyl groups, amides, and other functional groups, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles.[1] The synthesis of molecules containing this motif is therefore of significant interest. The Negishi cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon centers.[2] This application note provides a detailed guide to the Negishi coupling of 1,1-difluoro-2-iodoethene with various organozinc reagents, a key transformation for accessing a diverse range of 1,1-difluoro-1,2-disubstituted ethenes.

Core Principles: Understanding the Negishi Coupling Mechanism

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide or triflate.[2] The catalytic cycle, which is central to understanding the reaction's nuances, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (in this case, 1,1-difluoro-2-iodoethene) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The high reactivity of the carbon-iodine bond makes 1,1-difluoro-2-iodoethene an excellent substrate for this transformation.

  • Transmetalation: The organozinc reagent then transfers its organic group to the palladium(II) center, displacing the halide. This step is a defining feature of the Negishi coupling and is generally fast and efficient.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]

The choice of catalyst, ligand, and solvent is critical for the success of the Negishi coupling. Electron-rich and sterically bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Negishi coupling of 1,1-difluoro-2-iodoethene. The procedure is adapted from established methods for the coupling of a closely related 2,2-difluorovinyl zinc complex.[4]

Protocol 1: In-Situ Preparation of the Organozinc Reagent and Subsequent Negishi Coupling

This protocol describes the formation of an arylzinc reagent from an aryl bromide, followed by its direct use in the coupling reaction with 1,1-difluoro-2-iodoethene.

Materials:

  • Aryl bromide (1.0 equiv)

  • Activated zinc dust (1.5 equiv)

  • 1,2-Dibromoethane (catalytic amount)

  • Chlorotrimethylsilane (catalytic amount)

  • 1,1-Difluoro-2-iodoethene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri(2-furyl)phosphine (P(2-furyl)₃) (10 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of Zinc: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust.

  • Formation of the Organozinc Reagent: Add anhydrous THF to the zinc dust. To this suspension, add a catalytic amount of 1,2-dibromoethane and chlorotrimethylsilane to activate the zinc surface. The aryl bromide, dissolved in a minimal amount of anhydrous THF, is then added dropwise. The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the formation of the organozinc reagent is complete (monitor by GC analysis of quenched aliquots).

  • Catalyst Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ and P(2-furyl)₃ in anhydrous DMF. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Coupling Reaction: To the catalyst solution, add 1,1-difluoro-2-iodoethene. Then, transfer the freshly prepared organozinc reagent solution to the reaction mixture via cannula.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,1-difluoro-1,2-disubstituted ethene.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Negishi coupling of a 2,2-difluorovinylzinc-TMEDA complex with various aryl halides, which serves as a strong predictive model for the reactivity of 1,1-difluoro-2-iodoethene.[4]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)DMFrt495
24-BromobenzonitrilePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)DMF55492
34-ChlorotoluenePdCl₂(dppp) (5)-DMF/LiClreflux2385
42-BromonaphthalenePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)DMFrt498
53-IodopyridinePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)DMFrt488

Visualization of Key Processes

Negishi Coupling Catalytic Cycle

Negishi_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X (1,1-Difluoro-2-iodoethene) R-X (1,1-Difluoro-2-iodoethene) R-X (1,1-Difluoro-2-iodoethene)->Oxidative Addition Pd(II)(R)X Ln Pd(II)(R)X Ln Oxidative Addition->Pd(II)(R)X Ln Transmetalation Transmetalation Pd(II)(R)X Ln->Transmetalation R'-ZnX R'-ZnX R'-ZnX->Transmetalation Pd(II)(R)(R')Ln Pd(II)(R)(R')Ln Transmetalation->Pd(II)(R)(R')Ln ZnX2 ZnX2 Transmetalation->ZnX2 Reductive Elimination Reductive Elimination Pd(II)(R)(R')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln R-R' (Product) R-R' (Product) Reductive Elimination->R-R' (Product)

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification Activate Zinc Activate Zinc Prepare Organozinc Reagent Prepare Organozinc Reagent Activate Zinc->Prepare Organozinc Reagent Add Organozinc Reagent Add Organozinc Reagent Prepare Organozinc Reagent->Add Organozinc Reagent Prepare Catalyst Solution Prepare Catalyst Solution Combine Catalyst and Iodoethene Combine Catalyst and Iodoethene Prepare Catalyst Solution->Combine Catalyst and Iodoethene Combine Catalyst and Iodoethene->Add Organozinc Reagent Monitor Reaction Monitor Reaction Add Organozinc Reagent->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Purify by Chromatography Purify by Chromatography Extract Product->Purify by Chromatography

Caption: A streamlined workflow for the Negishi coupling protocol.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed methodologies for Negishi cross-coupling reactions, particularly with structurally similar fluorinated substrates.[4] To ensure the validity of the experimental results, the following self-validating steps are recommended:

  • Confirmation of Starting Materials: Ensure the purity of 1,1-difluoro-2-iodoethene and the organozinc precursor by NMR and/or GC-MS analysis.

  • Monitoring Reagent Formation: The formation of the organozinc reagent can be indirectly monitored by quenching small aliquots of the reaction mixture and analyzing the formation of the corresponding protonated or deuterated product by GC-MS.

  • Reaction Monitoring: Closely monitor the progress of the coupling reaction by TLC or GC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Spectroscopic Characterization of the Product: The structure and purity of the final product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Conclusion

The Negishi cross-coupling of 1,1-difluoro-2-iodoethene represents a highly effective and versatile strategy for the synthesis of a wide array of functionalized gem-difluoroalkenes. The mild reaction conditions and broad functional group tolerance make this method particularly attractive for applications in drug discovery and materials science. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this application note, researchers can confidently employ this powerful transformation in their synthetic endeavors.

References

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]

  • Ichikawa, J. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366. [Link]

  • Fujita, T., Ichitsuka, T., Fuchibe, K., & Ichikawa, J. (2011). Facile Synthesis of β,β-Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex. Chemistry Letters, 40(9), 986-988. [Link]

  • Li, M., & Tsui, G. C. (2024). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 26(2), 376–379. [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Negishi, E. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Lecture. [Link]

  • Oswald, C. L., Carrillo-Marquez, T., Caggiano, L., et al. (2018). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. Organic & Biomolecular Chemistry, 16(1), 84-93. [Link]

  • Kim, J. K., & Park, Y. (2010). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Bulletin of the Korean Chemical Society, 31(1), 211-214. [Link]

  • Beilstein Journals. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journal of Organic Chemistry, 9, 2529-2536. [Link]

  • Shen, Y., & Qiu, Y. (2001). Highly efficient synthesis of 1,1-difluoro-2-substituted-1,3-dienes and dienynes from gem-difluorohomoallenyl bromide via palladium-catalyzed cross-coupling reactions. Organic Letters, 3(14), 2213–2215. [Link]

  • The Nobel Committee for Chemistry. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Maqbool, M., Jakobsson, J. E., Alluri, S. R., Kramer, V., & Riss, P. J. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. Communications Chemistry, 7(1), 1-10. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C-C Bonds via Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Alkylzinc Halides. Science, 325(5948), 1661-1664. [Link]

  • Zhang, H., Cao, W. G., & Gong, T. J. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Chemical Science, Advance Article. [Link]

  • International Journal of Engineering, Science and Invention. (2020). A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. IJESI, 9(2), 48-55. [Link]

  • Fu, G. C. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society, 136(15), 5849-5859. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 1-19. [Link]

  • Sergeev, A. G., & Hartwig, J. F. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(16), 4032–4035. [Link]

  • Beilstein Journals. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journal of Organic Chemistry, 9, 2529-2536. [Link]

Sources

Application

Introduction: The Strategic Importance of the gem-Difluoroalkene Moiety

An Application Guide for the Synthesis of gem-Difluoroalkenes Utilizing 2,2-Difluorovinyl Iodide In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into bio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of gem-Difluoroalkenes Utilizing 2,2-Difluorovinyl Iodide

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of molecular design. Among the array of fluorinated functional groups, the gem-difluoroalkene moiety (C=CF₂) has emerged as a particularly valuable pharmacophore.[1][2][3] Its unique stereoelectronic properties allow it to serve as a non-hydrolyzable bioisostere of a carbonyl or amide group, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5][6] The strong electronegativity of the fluorine atoms and the reactivity of the double bond render gem-difluoroalkenes effective as mechanism-based enzyme inhibitors and versatile synthetic intermediates.[4][7][8]

This guide provides an in-depth exploration of synthetic methodologies centered on a key electrophilic building block: 2,2-difluorovinyl iodide . While effective, it is important to note that this reagent can be gaseous and require careful handling.[9] Consequently, related and often more stable precursors like 2,2-difluorovinyl tosylates or iodonium salts are also frequently employed in the field.[9][10] We will focus on robust, field-proven palladium-catalyzed cross-coupling reactions that leverage this building block to construct valuable carbon-carbon bonds, offering researchers a reliable toolkit for accessing this privileged structural motif.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the preeminent tool for forging C-C bonds with 2,2-difluorovinyl iodide. The versatility of these reactions allows for the coupling of a wide array of nucleophilic partners. The general workflow involves the reaction of an organometallic nucleophile (R-M) with 2,2-difluorovinyl iodide in the presence of a palladium catalyst, often with a specific ligand and base, to yield the desired substituted gem-difluoroalkene.

G cluster_inputs Reactants cluster_conditions Reaction Conditions Iodide 2,2-Difluorovinyl Iodide (Electrophile) Product Substituted gem-Difluoroalkene Iodide->Product Nucleophile Organometallic Reagent (R-M) Nucleophile->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Catalyzes Base Base Solvent Solvent Suzuki_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(I)(CF=CF₂) pd0->pd_complex R'-I (I-CF=CF₂) transmetalation Transmetalation pd_r_complex L₂Pd(II)(R)(CF=CF₂) pd_complex->pd_r_complex R-B(OH)₂ + Base pd_r_complex->pd0 Product (R-CF=CF₂) reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 1-Aryl-2,2-difluoroethene

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of vinyl halides. [11][12][13]

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and sodium carbonate (Na₂CO₃, 2.0 equivalents).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add methanol (MeOH) as the solvent. Add 2,2-difluorovinyl iodide (1.0 equivalent) via syringe.

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification : Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-2,2-difluoroethene.

Data Summary: Suzuki-Miyaura Coupling Conditions
Nucleophile (R-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (5)Na₂CO₃ (2)MeOHRT1592[12]
4-Methoxyphenylboronic acidPd(OAc)₂ (5)Na₂CO₃ (2)MeOHRT1595[12]
trans-2-Phenylethenylboronic acidPd(OAc)₂ (5)Na₂CO₃ (2)MeOHRT1585[12]

Note: Yields are based on the coupling of 2,2-difluoro-1-iodoethenyl tosylate, a closely related and highly effective substrate. [15]

Sonogashira Coupling: Accessing Conjugated Fluoroenynes

The Sonogashira coupling provides a direct route to 1-alkynyl-2,2-difluoroalkenes, which are valuable precursors for more complex molecular architectures. This reaction couples a terminal alkyne with an aryl or vinyl halide using a dual-catalyst system. [14][15]

Mechanistic Rationale & Causality

The Sonogashira reaction employs two distinct but cooperative catalytic cycles. [15]

  • Palladium Cycle : Similar to the Suzuki coupling, this cycle involves the oxidative addition of 2,2-difluorovinyl iodide to a Pd(0) species and concludes with reductive elimination to release the product.

  • Copper Cycle : A copper(I) co-catalyst (typically CuI) is essential. [14][16]It reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-iodide complex, transferring the alkynyl group to palladium.

  • Base : An amine base, such as triethylamine (Et₃N) or piperidine, serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and it acts as a scavenger for the HI generated during the reaction. [17][18]

Sonogashira_Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(I)(CF=CF₂) pd0->pd_complex I-CF=CF₂ pd_alkynyl_complex L₂Pd(II)(C≡CR)(CF=CF₂) pd_complex->pd_alkynyl_complex Transmetalation pd_alkynyl_complex->pd0 R-C≡C-CF=CF₂ cu_acetylide Cu-C≡CR cu_acetylide->pd_complex from Cu cycle alkyne H-C≡CR + Base alkyne->cu_acetylide cuI CuI cuI->cu_acetylide

Caption: Cooperative Pd/Cu cycles in Sonogashira coupling.

Protocol: Synthesis of 1-Alkynyl-2,2-difluoroethene

This protocol is based on standard Sonogashira conditions. [16][17][18]

  • Vessel Preparation : To an oven-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equivalents) and copper(I) iodide (CuI, 0.01 equivalents).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition : Add degassed solvent (e.g., acetonitrile or THF) followed by the terminal alkyne (1.1 equivalents), 2,2-difluorovinyl iodide (1.0 equivalent), and triethylamine (Et₃N, 2.2 equivalents).

  • Reaction : Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-80 °C) for 4-12 hours. The reaction is often rapid.

  • Workup : After cooling to room temperature, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in a suitable organic solvent, wash with aqueous ammonium chloride (to remove copper salts) and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Conditions
AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (2)CuI (1)NEt₃ (2.2)MeCN80High[17][18]
2-Methylbut-3-yn-2-olPd₁@NC (0.2)CuI (2)NEt₃ (2.2)MeCN80>95[17]
1-EthynylcyclohexenePd(PPh₃)₂Cl₂ (2)CuI (1)PiperidineCH₃CNRefluxGood[18]

Note: Conditions are generalized from standard Sonogashira protocols, as direct examples with 2,2-difluorovinyl iodide are less common in literature than with its aryl counterparts. The reactivity trend I > Br > Cl is well-established. [18]

Heck Reaction: Vinylation of the C=CF₂ Moiety

The Heck (or Mizoroki-Heck) reaction couples the gem-difluorovinyl iodide with an alkene to form a new, more substituted alkene. [19]This reaction is particularly noteworthy when using fluoroalkenes, as the mechanism can deviate from the classic pathway.

Mechanistic Rationale & Causality

The reaction follows a Pd(0)/Pd(II) cycle, but the final elimination step is critical. [20][21]

  • Oxidative Addition : Pd(0) inserts into the C-I bond of 2,2-difluorovinyl iodide.

  • Coordination & Migratory Insertion : The coupling partner alkene coordinates to the palladium center, followed by syn-carbopalladation, where the difluorovinyl group adds across the alkene's double bond.

  • β-Elimination : In standard Heck reactions, a β-hydride is eliminated. However, with fluorinated substrates, β-fluoride elimination can be a competitive or even dominant pathway, leading to products distinct from the classic Heck reaction. [22][23]The choice of ligand and base can influence this selectivity.

  • Reductive Elimination : The base regenerates the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.

Heck_Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(I)(CF=CF₂) pd0->pd_complex I-CF=CF₂ insertion_intermediate [Alkene-Pd Complex] pd_complex->insertion_intermediate + Alkene beta_elimination β-Hydride Elimination insertion_intermediate->beta_elimination Product product_complex L-Pd(II)(H)(I) insertion_intermediate->product_complex Migratory Insertion product_complex->pd0 + Base - HBX

Caption: Catalytic cycle for the Heck reaction.

Protocol: Synthesis of a Substituted Diene

This protocol is based on general Heck reaction conditions. [20][19]

  • Vessel Preparation : Charge a sealable reaction tube with palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), a suitable phosphine ligand (e.g., PPh₃, 0.04 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent and Reagent Addition : Add a polar aprotic solvent like DMF or DMAc, followed by the alkene (e.g., styrene, 1.5 equivalents) and 2,2-difluorovinyl iodide (1.0 equivalent).

  • Reaction : Seal the tube tightly and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Workup : After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification : Purify the residue by flash column chromatography to yield the product.

Conclusion: A Versatile Tool for Drug Discovery

The use of 2,2-difluorovinyl iodide in palladium-catalyzed cross-coupling reactions represents a powerful and modular strategy for the synthesis of gem-difluoroalkenes. By carefully selecting the coupling partner and optimizing reaction conditions based on established mechanistic principles, researchers can efficiently access a diverse range of these valuable fluorinated building blocks. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to harness the unique properties of the gem-difluoroalkene moiety to create the next generation of therapeutics and functional materials.

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  • Synthesis of gem ‐difluoroalkenes via cross‐coupling reactions of 2,2‐difluoroethenyl ( CF 2 CR ) and 2,2‐difluoroethenylidene ( CF 2 C) building blocks | Request PDF. ResearchGate. [Link]

  • Synthesis of gem-Difluoroalkenes via Cobalt-Catalyzed Alkylation of α-Trifluoromethyl Alkenes with α-Chloro Esters. ACS Publications. [Link]

  • 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Difunctionalization of gem -difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Royal Society of Chemistry. [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. National Center for Biotechnology Information. [Link]

  • The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Chemistry Portal. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. National Center for Biotechnology Information. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. ACS Publications. [Link]

  • Suzuki Coupling Reaction Procedure. Scribd. [Link]

  • Visible-light-mediated defluorinative cross-coupling of gem-difluoroalkenes with thiols. Royal Society of Chemistry. [Link]

  • 4-(2,2-Difluorovinyl)benzonitrile. Organic Syntheses. [Link]

  • A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. National Center for Biotechnology Information. [Link]

  • 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction | Request PDF. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocol: Generation and Utility of 1,1-Difluoro-2-lithioethene via Lithium-Iodine Exchange

Abstract This document provides a comprehensive guide for the generation of 1,1-difluoro-2-lithioethene, a critical fluorinated building block in modern organic synthesis. The protocol details the lithium-halogen exchang...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the generation of 1,1-difluoro-2-lithioethene, a critical fluorinated building block in modern organic synthesis. The protocol details the lithium-halogen exchange reaction on the precursor 1,1-difluoro-2-iodoethene. This application note is intended for researchers, scientists, and drug development professionals seeking to incorporate the valuable gem-difluorovinyl moiety into complex molecular architectures. We delve into the mechanistic underpinnings, provide a detailed, field-tested experimental protocol, and explore the subsequent synthetic applications of this versatile organolithium reagent.

Introduction: The Significance of the Gem-Difluorovinyl Group

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The difluoromethylene group (CF₂) in particular is a key structural motif, often serving as a bioisosteric replacement for a carbonyl group, an ether oxygen, or other functionalities. This substitution can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 1,1-Difluoro-2-lithioethene (CF₂=CHLi) serves as a potent nucleophilic synthon, providing a direct and efficient route to introduce the CF₂=CH- group, a precursor to many valuable fluorinated structures. Its generation via lithium-halogen exchange from 1,1-difluoro-2-iodoethene is a highly reliable and stereospecific process.[3][4]

Reaction Principle: The Lithium-Halogen Exchange

The formation of 1,1-difluoro-2-lithioethene is achieved through a lithium-halogen exchange reaction. This is a fundamental transformation in organometallic chemistry where an organolithium reagent reacts with an organic halide.[4][5] The reaction is an equilibrium process, but it is driven forward by the formation of a more stable organolithium species. The stability of the carbanionic center generally follows the trend of sp > sp² > sp³ hybridization.[4][6]

The exchange rate is significantly faster for heavier halogens, following the trend I > Br > Cl, making iodo-substituted precursors ideal substrates.[4][7] These reactions are kinetically controlled and extremely rapid, often completing in minutes at very low temperatures.[3][7]

Overall Transformation:

Proposed Reaction Mechanism

The precise mechanism of lithium-halogen exchange has been a subject of extensive study. The prevailing evidence supports a pathway involving the formation of a reversible intermediate known as an "ate-complex".[3][4] In this model, the nucleophilic carbanion of the organolithium reagent (e.g., n-BuLi) attacks the electron-deficient halogen atom (iodine) of the substrate. This forms a transient, hypervalent iodinate "ate-complex". Subsequent collapse of this intermediate yields the desired vinyllithium product and the alkyl iodide byproduct.

Caption: Proposed mechanism via an intermediate "ate-complex".

Detailed Experimental Protocol

This protocol outlines the generation of 1,1-difluoro-2-lithioethene and its subsequent trapping with a generic electrophile.

Safety First: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water and protic solvents. All procedures must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.[8]

Materials & Equipment:

  • Reagents: 1,1-Difluoro-2-iodoethene, n-Butyllithium (typically 1.6 M or 2.5 M in hexanes), Anhydrous tetrahydrofuran (THF), chosen electrophile (e.g., benzaldehyde), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether (Et₂O), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Schlenk line or glovebox, flame-dried round-bottom flask with a magnetic stir bar, rubber septa, syringes and needles, low-temperature thermometer, and a cooling bath (Dry ice/acetone or liquid N₂/ethanol).[8]

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

    • Place the flask under a positive pressure of inert gas.

    • Using a syringe, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) to the flask.

    • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Substrate Addition:

    • Dissolve 1,1-difluoro-2-iodoethene (1.0 equivalent) in a small amount of anhydrous THF in a separate flame-dried flask under inert gas.

    • Transfer this solution via cannula or syringe to the cooled reaction flask.

  • Lithiation (Lithium-Iodine Exchange):

    • Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise to the stirred solution of the iodoethene over 5-10 minutes.

    • Crucial: Maintain the internal temperature below -75 °C during the addition to prevent side reactions. A slight yellow coloration may appear, indicating the formation of the organolithium species.

    • Stir the reaction mixture at -78 °C for an additional 15-30 minutes. The lithium-halogen exchange is typically very fast.[7]

  • Electrophilic Quench:

    • Dissolve the chosen electrophile (e.g., benzaldehyde, 1.1 equivalents) in a small volume of anhydrous THF.

    • Add the electrophile solution dropwise to the freshly prepared 1,1-difluoro-2-lithioethene solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over several hours or overnight.

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Experimental Workflow and Key Parameters

The success of this protocol hinges on the precise control of several key parameters.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Workup & Purification A 1. Flame-dry glassware B 2. Add anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Add 1,1-Difluoro-2-iodoethene C->D E 5. Add n-BuLi dropwise (Maintain T < -75 °C) D->E F 6. Stir for 15-30 min (Formation of F₂C=CHLi) E->F G 7. Add Electrophile (E+) F->G H 8. Warm to Room Temp. G->H I 9. Quench with aq. NH₄Cl H->I J 10. Extract with Et₂O I->J K 11. Dry & Concentrate J->K L 12. Column Chromatography K->L M M L->M Pure Product (F₂C=CH-E) G cluster_main Synthetic Utility of 1,1-Difluoro-2-lithioethene cluster_products Reaction with Electrophiles A F₂C=CHI B F₂C=CHLi A->B  n-BuLi, THF  -78 °C P1 F₂C=CH-CH(OH)R (Alcohols) B->P1 1. RCHO 2. H₃O⁺ P2 F₂C=CH-R (Alkylated Products) B->P2 1. R-X 2. H₃O⁺ P3 F₂C=CH-SiR₃ (Vinylsilanes) B->P3 1. R₃SiCl 2. H₃O⁺ P4 F₂C=CH-B(OR)₂ (Boronic Esters) B->P4 1. (RO)₃B 2. H₃O⁺

Caption: Downstream applications of 1,1-difluoro-2-lithioethene.

This reagent is a gateway to:

  • Fluorinated Allylic Alcohols: By reacting with aldehydes and ketones.

  • Substituted Difluoroethenes: Through reactions with alkyl halides.

  • Fluorinated Vinylsilanes and Boronates: By quenching with silyl halides or borates, creating valuable intermediates for cross-coupling reactions like Suzuki and Hiyama couplings. [9]

References

  • Ichikawa, J. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366. [Link]

  • Reich, H. J. (n.d.). Organolithium Reagents. Organic Chemistry Data. [Link]

  • Tarrant, P., & Warner, D. A. (1954). The Preparation and Some Reactions of Trifluorovinyllithium. The Journal of Organic Chemistry, 19(11), 1779-1784. [Link]

  • Schaub, B. (2015). Synthesis using fluorinated organometallic reagents. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Organolithium reagent. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl fluorides. [Link]

  • Chemistry Stack Exchange. (2021). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? [Link]

  • Harris, E. B. J. (2015). How do I selectively exchange iodine with lithiate? ResearchGate. [Link]

  • Ichikawa, J. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124. [Link]

  • Siegel, D. (n.d.). Lithium Halogen Exchange. University of Wisconsin-Madison. [Link]

  • Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia. [Link]

  • Kitamura, M., et al. (2018). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 23(8), 2045. [Link]

  • Hendry, A. M., & Ramgren, S. D. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644. [Link]

  • Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. [Link]

  • Hu, J., et al. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(6), 615-620. [Link]

  • Fuchibe, K., et al. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366. [Link]

  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of gem-Difluorovinyl Iodide and Its Bench-Stable Derivatives

Executive Summary The gem-difluoroalkene moiety is a highly sought-after bioisostere for carbonyl groups and lipophilic hydrogen bond acceptors in modern drug development. The most direct method for installing this struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gem-difluoroalkene moiety is a highly sought-after bioisostere for carbonyl groups and lipophilic hydrogen bond acceptors in modern drug development. The most direct method for installing this structural motif is via the transition-metal-catalyzed cross-coupling of gem-difluorovinyl iodide (1,1-difluoro-2-iodoethene)[1]. However, the physical properties of this reagent—specifically its nature as a highly volatile gas (bp 35 °C)—make precise stoichiometric control and standard benchtop handling exceptionally difficult[2].

To overcome these physical limitations, modern synthetic protocols prioritize converting the gaseous iodide into bench-stable organometallic intermediates (such as stannanes) or hypervalent iodine reagents (DFVI) prior to Palladium-catalyzed cross-coupling[2]. This guide provides a comprehensive, mechanistically grounded framework for executing these transformations with high fidelity.

Mechanistic Grounding: The Causality of Catalyst Tuning

Handling gem-difluorovinyl iodide requires strict attention to the electronic properties of the substrate. The strong inductive electron-withdrawing effect of the two fluorine atoms creates a highly electrophilic C–I bond. While this facilitates rapid oxidative addition to Pd(0) species, it introduces a critical vulnerability: the resulting Pd(II)-gem-difluorovinyl complex is highly polarized and prone to unwanted β-fluoride elimination or defluorination if the subsequent transmetalation step is delayed.

Causality in Experimental Choices:

  • Ligand Selection: Electron-rich, sterically demanding phosphine ligands (e.g.,

    
    , dppf) are mandatory. They stabilize the electrophilic Pd(II) intermediate and accelerate transmetalation, effectively outcompeting the defluorination degradation pathway.
    
  • Reagent Evolution (The DFVI Advantage): Direct use of the gaseous iodide often results in variable yields due to evaporative loss during the heating required for cross-coupling. Converting the gas into a gem-difluorovinyl iodonium salt (DFVI) provides a crystalline, bench-stable electrophile that undergoes highly predictable, controlled oxidative addition without the risk of substrate volatilization[2].

  • Copper Co-Catalysis: In Stille couplings involving gem-difluorovinyl stannanes, the addition of CuI is a causal necessity. Copper scavenges free phosphine ligands to create an open coordination site on Palladium and facilitates a rapid Sn-to-Cu-to-Pd transmetalation relay, preventing the stalling of the catalytic cycle[1].

Workflow and Catalytic Cycle Visualizations

Workflow Gas 1,1-Difluoro-2-iodoethene (Volatile Gas, bp 35°C) Stannane gem-Difluorovinylstannane (Stille Precursor) Gas->Stannane Bu3SnCl, Base Product gem-Difluoroalkene Scaffolds Gas->Product Direct Pd-Coupling (Low Reproducibility) DFVI DFVI Reagent (Bench-Stable Solid) Stannane->DFVI Stang's Reagent Stannane->Product Pd-Catalyzed Stille Coupling DFVI->Product Pd-Catalyzed Suzuki Coupling

Fig 1. Reagent evolution workflow from volatile gas to bench-stable cross-coupling precursors.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [L_nPd(CF=CF2)(X)] Pd0->OxAdd + DFVI or gem-Difluorovinyl iodide TransMet Transmetalation [L_nPd(CF=CF2)(Ar)] OxAdd->TransMet + Ar-B(OH)2 or Ar-SnBu3 TransMet->Pd0 Regeneration Product gem-Difluoroalkene (Target Scaffold) TransMet->Product Reductive Elimination

Fig 2. Pd-catalyzed cross-coupling cycle of gem-difluorovinyl electrophiles.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that intermediate success can be visually or analytically confirmed before proceeding to the next step.

Protocol A: Synthesis of Bench-Stable DFVI Reagent

To bypass the volatility of 1,1-difluoro-2-iodoethene, it is first trapped as a stannane and then converted to a hypervalent iodine salt (DFVI)[2].

Step-by-Step Methodology:

  • Stannylation: In a rigorously dried, argon-flushed Schlenk flask, dissolve 1,1-difluoro-2-iodoethene (1.0 equiv) in anhydrous THF at -78 °C. Slowly add

    
    -BuLi (1.05 equiv). Stir for 30 minutes.
    
  • Quenching: Add tributyltin chloride (

    
    , 1.1 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.
    
  • Ligand Exchange: In a separate flask, dissolve Stang's reagent (phenyl(cyano)iodonium triflate, 1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Coupling: Transfer the gem-difluorovinylstannane solution into the Stang's reagent solution. Stir at 0 °C for 1 hour.

  • Validation Checkpoint (Self-Validation): The successful formation of the DFVI salt is visually validated by the precipitation of a white microcrystalline solid as the non-polar stannane byproducts remain in solution.

  • Isolation: Filter the precipitate, wash with cold hexanes, and dry under high vacuum. The resulting DFVI is bench-stable and ready for cross-coupling[2].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling using DFVI

This protocol utilizes the bench-stable DFVI to execute a highly reproducible Suzuki-Miyaura coupling with aryl boronic acids.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the DFVI reagent (1.0 equiv), the desired aryl boronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Seal the vial with a PTFE septum and purge with Argon for 5 minutes. Inject a degassed mixture of THF/

    
     (4:1 v/v, 0.2 M concentration).
    
  • Reaction: Heat the mixture to 80 °C in an oil bath for 12 hours.

  • Validation Checkpoint (Self-Validation): The initial yellow solution (active Pd(0)/Pd(II) species) will gradually darken. Complete consumption of the DFVI reagent can be validated via TLC (UV active,

    
     shift) or by the cessation of gas evolution (if using carbonate bases).
    
  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over

    
    , concentrate, and purify via flash column chromatography.
    

Quantitative Data & Reaction Scope

The choice of coupling partner and reagent form drastically impacts the reaction efficiency. The table below summarizes the expected outcomes based on validated literature parameters[1][2].

Coupling PartnerReagent FormCatalyst SystemConditionsYield RangeKey Advantage
Aryl Boronic Acids DFVI (Solid)

/

THF/

, 80 °C, 12 h
75–92%Bench-stable, high reproducibility, no gas handling.
Aryl Stannanes gem-Difluorovinyl iodide (Gas)

/ CuI
DMF, 100 °C, 2 h50–65%Direct use of gas, shorter reaction time, but prone to evaporative loss.
Aryl Halides gem-Difluorovinylstannane

/ LiCl
Dioxane, 90 °C, 16 h60–85%Avoids handling gaseous iodide during the actual cross-coupling step.

Troubleshooting & Best Practices

  • Incomplete Conversion / Low Yields: If using the gaseous gem-difluorovinyl iodide directly, low yields are almost exclusively caused by evaporative loss before oxidative addition can occur. Solution: Use a sealed pressure tube or transition to the DFVI protocol.

  • Formation of Defluorinated Byproducts: This indicates that the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo β-fluoride elimination. Solution: Increase the nucleophilicity of the coupling partner (e.g., switch from a boronic acid to a trifluoroborate salt) or add a halide scavenger like

    
     to accelerate transmetalation.
    

References

  • Ge, C., Wang, B., Jiang, Y., Chen, C. "Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles." Commun Chem 2022, 5, 167. URL:[Link]

  • "Trihaloethenes as versatile building blocks for organic synthesis." Org. Biomol. Chem., 2016, 14, 5377-5389. URL:[Link]

Sources

Method

Application Note: Synthesis of 1,1-Difluoro-1,3-dienes from Vinyl Iodides via Palladium-Catalyzed Cross-Coupling

Introduction & Strategic Rationale The incorporation of fluorine into organic frameworks is a cornerstone strategy in modern drug development and materials science. Specifically, 1,1-difluoro-1,3-dienes serve as highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of fluorine into organic frameworks is a cornerstone strategy in modern drug development and materials science. Specifically, 1,1-difluoro-1,3-dienes serve as highly versatile, metabolically stable building blocks and bioisosteres for reactive diene systems. They are prime candidates for downstream transformations, including highly regioselective Diels-Alder cycloadditions and the synthesis of complex fluorinated carbocycles.

Synthesizing these motifs efficiently requires overcoming the inherent instability of fluorinated organometallic intermediates. This application note details two field-proven, palladium-catalyzed cross-coupling methodologies—utilizing organoboron and organozinc reagents—to construct 1,1-difluoro-1,3-dienes directly from vinyl iodides . Vinyl iodides are specifically selected over their bromide or chloride counterparts due to their superior kinetics during the oxidative addition step with Pd(0), a critical requirement when coupling with electron-deficient, degradation-prone fluorinated nucleophiles[1].

Mechanistic Insights & Causality

The success of these cross-coupling reactions depends entirely on managing the transmetalation step. The strong electron-withdrawing nature of the gem-difluorovinyl group significantly reduces the nucleophilicity of the organometallic species, creating a bottleneck in the catalytic cycle.

  • The Organoboron Route (Suzuki-Miyaura Variant): The addition of Copper(I) iodide is not merely an enhancement; it is a mechanistic necessity. Copper(I) facilitates a rapid boron-to-copper transmetalation, generating a highly reactive 2,2-difluorovinylcopper intermediate that efficiently transfers the fluorinated moiety to the Pd(II) center[2].

  • The Organozinc Route (Negishi Variant): Fluorinated zinc reagents are highly susceptible to

    
    -fluoride elimination, leading to undesired difluoroallenes. The stoichiometric addition of TMEDA (tetramethylethylenediamine) saturates the coordination sphere of the zinc atom, thermodynamically stabilizing the complex and completely suppressing the elimination pathway[3].
    

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Vinyl Iodide) Pd0->OxAdd PdII_I Pd(II) Intermediate [R-CH=CH-Pd-I] OxAdd->PdII_I Transmet Transmetalation (CF2=CR'-M) PdII_I->Transmet M = B(alkyl)2 or ZnX PdII_diene Pd(II) Diene Complex [R-CH=CH-Pd-CR'=CF2] Transmet->PdII_diene CuI (if M=B) RedElim Reductive Elimination PdII_diene->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1,1-Difluoro-1,3-diene RedElim->Product

Figure 1: Pd-catalyzed cross-coupling cycle for 1,1-difluoro-1,3-diene synthesis.

Comparative Methodology Data

The choice between the organoboron and organozinc pathways depends on the desired substitution pattern at the C2 position of the diene system.

Table 1: Methodological Comparison for 1,1-Difluoro-1,3-diene Synthesis

ParameterProtocol A: Organoboron (Suzuki-Miyaura)Protocol B: Organozinc (Negishi)
Fluorinated Precursor 2,2,2-Trifluoroethyl p-toluenesulfonate1,1-Difluoroethylene
C2-Substitution 1-Alkyl substituted (derived from BR₃)Unsubstituted (H)
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)
Key Additives CuI (Essential for transmetalation)TMEDA (Stabilizes organozinc)
Solvent System THF (Cryogenic to Reflux)DMF (Accelerates transmetalation)
Typical Yields 60–85%70–95%

Experimental Protocols

Protocol A: Synthesis via 1-Alkyl-2,2-difluorovinylboranes[2]

This protocol allows for the simultaneous installation of the gem-difluorovinyl group and an alkyl substituent at the C2 position via a 1,2-alkyl migration cascade.

BoraneSynthesis TfO CF3CH2OTf (Trifluoroethyl tosylate) LiInt Lithium Intermediate [CF2=C(Li)OTf] TfO->LiInt 2 eq n-BuLi -78 °C AteComplex Borate Complex [CF2=C(BR3)OTf]- LiInt->AteComplex BR3 addition Borane 1-Alkyl-2,2-difluorovinylborane (CF2=CR-BR2) AteComplex->Borane 1,2-Alkyl migration -LiOTf

Figure 2: In situ generation of 1-alkyl-2,2-difluorovinylboranes via 1,2-alkyl migration.

Step-by-Step Methodology:

  • Preparation of the Lithium Intermediate: To a flame-dried Schlenk flask under argon, add 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 mmol) and anhydrous THF (5 mL). Cool the solution strictly to -78 °C.

    • Causality: Anhydrous conditions and strict cryogenic control are mandatory to prevent the premature decomposition of the highly reactive lithium carbenoid intermediate.

  • Lithiation: Add n-BuLi (2.0 mmol, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

    • Causality: The first equivalent of n-BuLi deprotonates the precursor, while the second equivalent induces

      
      -elimination of LiOTf to form the difluorovinylidene carbenoid/lithium intermediate.
      
  • Borane Trapping & Migration: Add the trialkylborane (e.g., BEt₃, 1.0 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.

    • Causality: Warming provides the activation energy necessary for the 1,2-alkyl migration from the boron atom to the electrophilic carbon, yielding the stable 1-alkyl-2,2-difluorovinylborane.

  • Cross-Coupling: To the resulting solution, add the vinyl iodide (0.8 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%). Heat the mixture to reflux for 12 hours.

    • Causality: CuI acts as a transmetalation shuttle. Without it, the electron-deficient borane cannot efficiently transfer its alkyl group to the Pd(II) intermediate, and the reaction will stall.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Synthesis via 2,2-Difluorovinylzinc-TMEDA Complex[3]

This protocol is ideal for synthesizing C2-unsubstituted 1,1-difluoro-1,3-dienes and benefits from the use of a bench-stable zinc complex.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, weigh the pre-formed 2,2-difluorovinylzinc-TMEDA complex (1.2 mmol).

    • Causality: The TMEDA ligand is critical for saturating the zinc coordination sphere, preventing

      
      -fluoride elimination and allowing the reagent to be handled as a stable solid rather than a transient species.
      
  • Reaction Setup: In a Schlenk flask, dissolve the target vinyl iodide (1.0 mmol) and Pd(PPh₃)₄ (5 mol%) in anhydrous DMF (4 mL).

    • Causality: DMF is selected as a highly polar, coordinating solvent that significantly accelerates the rate of transmetalation in Negishi couplings involving fluorinated substrates.

  • Coupling: Add the zinc complex to the DMF solution. Stir the mixture at 50 °C for 8 hours. Monitor via GC-MS or TLC until the vinyl iodide is consumed.

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers thoroughly with brine (3 × 10 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

References

1.[2] Ichikawa, J., Ikeura, C., & Minami, T. "A New Synthesis of 1,1-Difluoro-1,3-dienes via the Coupling Reaction of 2,2-Difluorovinylboranes." Synlett, Thieme-Connect. 2 2.[1] "Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems." Chemical Reviews, ACS Publications. 1 3.[3] Ichitsuka, T., Takanohashi, T., Fujita, T., & Ichikawa, J. "A Versatile Difluorovinylation Method: Cross-Coupling Reactions of the 2,2-Difluorovinylzinc-TMEDA Complex with Alkenyl, Alkynyl, Allyl, and Benzyl Halides." Journal of Fluorine Chemistry, ResearchGate.3

Sources

Application

Application Notes and Protocols: Functionalization of 1,1-Difluoro-2-iodoethene via Zinc Insertion

Abstract The gem-difluoroolefin motif is a cornerstone in modern medicinal chemistry, prized for its ability to act as a bioisostere of carbonyl and amide groups, thereby enhancing the metabolic stability and pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The gem-difluoroolefin motif is a cornerstone in modern medicinal chemistry, prized for its ability to act as a bioisostere of carbonyl and amide groups, thereby enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This document provides a comprehensive guide to the functionalization of 1,1-difluoro-2-iodoethene, a key building block for the introduction of the 2,2-difluorovinyl group. We will delve into the robust and versatile methodology of zinc insertion to generate the (2,2-difluorovinyl)zinc iodide reagent, followed by its application in palladium-catalyzed Negishi cross-coupling reactions. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of the Gem-Difluoroolefin Moiety

The strategic incorporation of fluorine into organic molecules has become a powerful tool in drug discovery.[3] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[3] Among the various fluorinated functional groups, the gem-difluoroolefin unit (C=CF₂) has emerged as a particularly valuable pharmacophore.[4] Its ability to mimic the steric and electronic properties of a carbonyl or amide group makes it an effective bioisostere, often leading to compounds with improved biological activity and pharmacokinetic properties.[1][2]

However, the synthesis of molecules containing the gem-difluoroolefin moiety can be challenging.[1] Traditional methods often require harsh conditions or multi-step sequences. The use of 1,1-difluoro-2-iodoethene as a precursor, coupled with organometallic methodologies, offers a more direct and versatile route to a wide array of functionalized gem-difluoroolefins.

The Core Strategy: Zinc Insertion for the Generation of a Versatile Nucleophile

The central theme of this guide is the transformation of the relatively inert C-I bond in 1,1-difluoro-2-iodoethene into a highly reactive C-Zn bond. This is achieved through a direct zinc insertion reaction, yielding the (2,2-difluorovinyl)zinc iodide reagent. Organozinc reagents are highly valued in organic synthesis due to their excellent functional group tolerance and their participation in a variety of carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[5][6]

Why Zinc? The Rationale Behind the Choice of Metal

Several metals can be used to activate organic halides. However, zinc offers a unique combination of reactivity and selectivity that makes it ideal for this transformation.

  • Reactivity: Zinc is sufficiently reactive to insert into the C-I bond of 1,1-difluoro-2-iodoethene under relatively mild conditions.

  • Functional Group Tolerance: Organozinc reagents are known for their compatibility with a wide range of functional groups, such as esters, nitriles, and amides, which is a significant advantage in the synthesis of complex molecules.[5]

  • Transmetalation Efficiency: The resulting (2,2-difluorovinyl)zinc iodide readily undergoes transmetalation with palladium catalysts, a key step in the Negishi cross-coupling cycle.[7]

The Mechanism of Zinc Insertion

The direct insertion of zinc metal into an organic halide is a heterogeneous reaction that occurs on the surface of the zinc metal. The generally accepted mechanism involves an oxidative addition of the organic halide to the zinc surface, forming the organozinc reagent.

G cluster_0 Zinc Insertion Mechanism A 1,1-Difluoro-2-iodoethene (F₂C=CHI) C Oxidative Addition on Zinc Surface A->C B Zinc Metal (Zn⁰) B->C D (2,2-Difluorovinyl)zinc Iodide (F₂C=CHZnI) C->D Formation of Organozinc Reagent

Figure 1: General mechanism of zinc insertion into 1,1-difluoro-2-iodoethene.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.

Protocol 1: Activation of Zinc Dust

For successful zinc insertion, the removal of the passivating oxide layer on the zinc dust is critical. Several methods for zinc activation have been reported, with acid washing being a common and effective technique.[8][9]

Materials:

  • Zinc dust

  • 2 M Hydrochloric acid (HCl)

  • Deionized water

  • Methanol

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • In a flask, suspend zinc dust in 2 M HCl and stir for 15-30 minutes at room temperature.

  • Decant the acidic solution and wash the zinc dust repeatedly with deionized water until the pH of the washings is neutral.

  • Wash the zinc dust with methanol to remove water.

  • Wash the zinc dust with diethyl ether to remove methanol.

  • Dry the activated zinc dust under high vacuum and store it under an inert atmosphere (Argon or Nitrogen).

Protocol 2: Preparation of (2,2-Difluorovinyl)zinc Iodide

This protocol details the direct insertion of activated zinc into 1,1-difluoro-2-iodoethene. The use of lithium chloride (LiCl) is highly recommended as it has been shown to significantly accelerate the rate of zinc insertion and improve the solubility of the resulting organozinc species.[5][9]

Materials:

  • Activated zinc dust

  • 1,1-Difluoro-2-iodoethene (C₂HF₂I)[10]

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 - 2.0 equivalents) and anhydrous LiCl (1.0 equivalent).

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,1-difluoro-2-iodoethene (1.0 equivalent) in anhydrous THF to the stirred zinc suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by GC-MS analysis of quenched aliquots.

  • The resulting greyish solution of (2,2-difluorovinyl)zinc iodide is used directly in the subsequent cross-coupling reaction.

Protocol 3: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[6] This protocol outlines a general procedure for the coupling of (2,2-difluorovinyl)zinc iodide with an aryl or heteroaryl halide.

Materials:

  • Solution of (2,2-Difluorovinyl)zinc iodide in THF (from Protocol 2)

  • Aryl or heteroaryl halide (e.g., iodide, bromide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Anhydrous THF

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equivalent) and the palladium catalyst (1-5 mol%).

  • Add anhydrous THF to dissolve the solids.

  • To this solution, add the freshly prepared solution of (2,2-difluorovinyl)zinc iodide (1.2 - 1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 Functionalization Workflow A Start: 1,1-Difluoro-2-iodoethene B Protocol 1: Zinc Activation A->B C Protocol 2: Zinc Insertion (Formation of F₂C=CHZnI) B->C D Protocol 3: Negishi Cross-Coupling with Ar-X C->D E Final Product: Functionalized gem-Difluoroolefin (F₂C=CH-Ar) D->E

Sources

Method

Application Notes and Protocols: A Scalable Approach to the Synthesis of 1,1-Difluoro-2-iodoethene

Abstract This document provides a comprehensive guide for the scalable synthesis of 1,1-difluoro-2-iodoethene, a critical building block in medicinal chemistry and materials science. The protocol details a robust and eff...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1,1-difluoro-2-iodoethene, a critical building block in medicinal chemistry and materials science. The protocol details a robust and efficient method starting from the commercially available and environmentally conscious reagent, 1,1,1-trifluoro-2-iodoethane. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice to ensure successful and scalable synthesis.

Introduction: The Significance of 1,1-Difluoro-2-iodoethene

The strategic incorporation of fluorine atoms into molecular structures is a cornerstone of modern drug design and materials science.[1][2] The difluoromethylene group (-CF2-) in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3] 1,1-Difluoro-2-iodoethene serves as a versatile synthon, providing a gateway to a diverse array of difluorinated compounds through various cross-coupling and nucleophilic substitution reactions. Its utility is underscored by the presence of the reactive carbon-iodine bond, which allows for selective chemical transformations.[4]

This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodology. The described protocol, adapted from established literature, focuses on the generation of a key 1-iodo-2,2-difluorovinyllithium intermediate from 1,1,1-trifluoro-2-iodoethane, a commercially available and more environmentally benign starting material compared to historical alternatives.[5]

Reaction Mechanism and Rationale

The synthesis of 1,1-difluoro-2-iodoethene from 1,1,1-trifluoro-2-iodoethane proceeds through a two-step sequence involving dehydrofluorination and subsequent trapping of the resulting vinyl anion.

Step 1: Generation of the 1-Iodo-2,2-difluorovinyllithium Intermediate

The process begins with the treatment of 1,1,1-trifluoro-2-iodoethane with two equivalents of a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at cryogenic temperatures (-93°C to -85°C).[5] The first equivalent of LDA abstracts a proton from the C2 position, which is acidified by the adjacent electron-withdrawing trifluoromethyl group. This is followed by the elimination of a fluoride ion. The second equivalent of LDA then deprotonates the resulting 1,1-difluoro-2-iodoethene to generate the desired 1-iodo-2,2-difluorovinyllithium intermediate. The use of low temperatures is critical to prevent the decomposition of this thermally sensitive organolithium species.[6]

Step 2: Quenching and Isolation

For the purpose of isolating 1,1-difluoro-2-iodoethene, the reaction can be carefully quenched with a proton source, such as saturated aqueous ammonium chloride. However, in many synthetic applications, the 1-iodo-2,2-difluorovinyllithium intermediate is directly utilized in subsequent reactions with various electrophiles.[5]

Reaction Pathway Diagram

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate Generation cluster_product Product Formation CF3CH2I 1,1,1-Trifluoro-2-iodoethane Vinyllithium 1-Iodo-2,2-difluorovinyllithium CF3CH2I->Vinyllithium 2 eq. LDA, THF -93°C to -85°C Product 1,1-Difluoro-2-iodoethene Vinyllithium->Product Proton Quench (e.g., sat. NH4Cl)

Caption: Reaction pathway for the synthesis of 1,1-difluoro-2-iodoethene.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis that can be adapted for larger quantities. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

3.1. Materials and Equipment

Reagent/Equipment Grade/Specification Supplier Notes
1,1,1-Trifluoro-2-iodoethane≥98.0%TCI, Sigma-Aldrich, etc.[7][8]Distill from CaH2 before use.[6]
DiisopropylamineAnhydrous, ≥99.5%Standard chemical suppliers
n-Butyllithium1.6 M in hexanesStandard chemical suppliersTitrate before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeDried over activated alumina.[5]
Saturated Ammonium ChlorideAqueous solutionPrepared in-house
Diethyl Ether (Et2O)AnhydrousStandard chemical suppliers
Anhydrous Sodium SulfateGranularStandard chemical suppliers
Three-necked round-bottom flaskAppropriate size for scaleStandard laboratory glasswareFlame-dried before use.
Magnetic stirrer and stir bar
Internal thermometer
Dropping funnel
Syringes and needles
Low-temperature bathEthanol/liquid nitrogen or cryocoolerCapable of maintaining -95°C.
Rotary evaporator
Column chromatography suppliesSilica gel, appropriate solvents

3.2. Step-by-Step Procedure

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, internal thermometer, and a dropping funnel under an argon atmosphere, add anhydrous tetrahydrofuran (80 mL for a 50 mmol scale reaction).

    • Cool the flask to 0°C using an ice-water bath.

    • Add diisopropylamine (2.24 equivalents) to the THF.

    • Slowly add n-butyllithium (2.24 equivalents) dropwise via the dropping funnel, maintaining the internal temperature at 0°C.

    • Stir the resulting solution at 0°C for an additional 10 minutes to ensure complete formation of LDA.

  • Generation of 1-Iodo-2,2-difluorovinyllithium:

    • Cool the freshly prepared LDA solution to -93°C using an ethanol/liquid nitrogen bath.[6]

    • In a separate, dry flask, prepare a solution of 1,1,1-trifluoro-2-iodoethane (1.1 equivalents) in anhydrous THF (20 mL for a 50 mmol scale reaction).

    • Slowly add the 1,1,1-trifluoro-2-iodoethane solution to the LDA solution via syringe, ensuring the internal temperature remains below -90°C.[6]

    • Stir the reaction mixture at this temperature for 30 minutes.

  • Formation and Quenching of 1,1-Difluoro-2-iodoethene:

    • After the 30-minute stirring period, slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction, while maintaining a low temperature.

    • Allow the reaction mixture to warm to room temperature.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[5]

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,1-difluoro-2-iodoethene.[5]

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A1 Flame-dry glassware under Argon B1 Prepare LDA solution at 0°C A1->B1 A2 Prepare anhydrous THF A2->B1 B2 Cool LDA to -93°C B1->B2 B3 Add 1,1,1-trifluoro-2-iodoethane solution B2->B3 B4 Stir for 30 min at -93°C B3->B4 B5 Quench with sat. NH4Cl B4->B5 C1 Warm to room temperature B5->C1 C2 Extract with Diethyl Ether C1->C2 C3 Wash with brine and dry C2->C3 C4 Concentrate under reduced pressure C3->C4 C5 Purify by column chromatography C4->C5

Caption: Step-by-step experimental workflow for the synthesis of 1,1-difluoro-2-iodoethene.

Safety and Handling

4.1. Reagent Safety

  • 1,1,1-Trifluoro-2-iodoethane: This compound is a laboratory chemical.[9] Handle in a well-ventilated area, preferably a fume hood.[8] Avoid contact with skin and eyes, and do not breathe vapors.[9] In case of contact, wash the affected area immediately with soap and plenty of water. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • n-Butyllithium: Highly pyrophoric and corrosive. Handle under an inert atmosphere at all times. Use appropriate syringes and cannulation techniques for transfer.

  • Diisopropylamine: Flammable and corrosive. Handle in a fume hood and wear appropriate PPE.

  • Cryogenic Liquids: Liquid nitrogen and low-temperature baths pose a risk of severe burns. Wear cryogenic gloves and safety glasses.

4.2. Reaction Safety

  • The reaction is highly exothermic, especially during the addition of n-butyllithium and the quenching step. Maintain slow addition rates and efficient cooling.

  • The reaction generates flammable gases. Ensure the setup is in a well-ventilated fume hood away from ignition sources.

4.3. Waste Disposal

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any unreacted organolithium reagents carefully before disposal.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete LDA formation (moisture contamination).Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly opened or properly stored anhydrous solvents.
Decomposition of the vinyllithium intermediate.Maintain the reaction temperature strictly below -90°C during the addition and stirring steps.[6]
Inaccurate concentration of n-butyllithium.Titrate the n-butyllithium solution before use to determine its exact molarity.
Formation of side products Reaction temperature too high.Optimize the cooling bath and addition rates to maintain the desired low temperature.
Presence of impurities in starting materials.Purify 1,1,1-trifluoro-2-iodoethane by distillation from a suitable drying agent like calcium hydride before use.[6]
Difficulty in purification Co-elution of impurities.Adjust the solvent system for column chromatography. Consider alternative purification methods such as distillation under reduced pressure if applicable. For similar compounds, extractive distillation has been used to break azeotropes.[11][12]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 1,1-difluoro-2-iodoethene from 1,1,1-trifluoro-2-iodoethane. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently produce this valuable fluorinated building block for a wide range of applications in drug discovery and materials science. The key to success lies in the meticulous control of reaction conditions, particularly temperature, and the use of high-quality, anhydrous reagents.

References

  • Ichikawa, J., et al. (2007). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, (12), 1883-1886.
  • O'Duill, M., et al. (2018). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
  • BenchChem. (2025). Application Notes and Protocols: 1-Chloro-1,1-difluoro-2-iodoethane in Medicinal Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 8).
  • BenchChem. (2025, December).
  • Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. [Link]

  • Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane.
  • BenchChem. (2025).
  • Hu, J., et al. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(6), 607-613.
  • Google Patents. (n.d.). US4148831A - Method of preparing 1,1-difluoroethylene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Preventing Volatility Loss of 1,1-Difluoro-2-iodoethene

From the Desk of the Senior Application Scientist Irreproducible yields in fluorinated cross-coupling reactions are rarely due to failed catalysis; they are predominantly caused by stoichiometric errors introduced during...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Irreproducible yields in fluorinated cross-coupling reactions are rarely due to failed catalysis; they are predominantly caused by stoichiometric errors introduced during reagent handling. 1,1-Difluoro-2-iodoethene (CAS: 2925-16-8)[1] is a highly valuable C2-building block used extensively in transition metal-catalyzed coupling reactions[2]. However, its physical properties make it exceptionally prone to volatility loss.

This technical guide provides field-proven, self-validating protocols to ensure absolute mass conservation during handling, allowing you to maintain stoichiometric fidelity from the storage vial to the reaction flask.

Fundamental Properties & The Causality of Volatility

To master the handling of 1,1-Difluoro-2-iodoethene, one must first understand the thermodynamic forces at play. With a boiling point dangerously close to ambient laboratory temperatures[3], any transfer of thermal energy or drop in localized pressure will induce rapid vaporization.

Table 1: Physicochemical Properties & Handling Causality

PropertyValueCausality / Impact on Handling
Boiling Point 40 - 41 °C[3]Extremely close to ambient (20-25 °C). Requires strict sub-ambient handling to prevent phase change.
Density 2.171 g/cm³[1]High density dictates that even microscopic volumetric losses equate to massive molar discrepancies.
Molecular Weight 189.93 g/mol [4]High mass-to-volume ratio requires high-precision gas-tight syringes for transfer.
Vapor Pressure High at 20 °CReadily forms a gas phase in vial headspaces; necessitates closed-system Schlenk techniques.

Experimental Protocols: Cryogenic Closed-System Transfer

The following step-by-step methodology is designed as a self-validating system. If executed correctly, no gas bubbles will form in the syringe. If bubbles appear, the thermal or pressure parameters have been breached, and your molarity is compromised.

Step 1: Thermal Equilibration (0 °C)

  • Action: Transfer the sealed storage vial from the -20 °C freezer directly into a 0 °C ice-water bath. Allow it to equilibrate for 15 minutes.

  • Causality: Opening or piercing a vial at -20 °C in ambient air causes instantaneous condensation of atmospheric moisture into the reagent, poisoning moisture-sensitive cross-coupling catalysts. 0 °C is cold enough to suppress the vapor pressure of the reagent, but warm enough to minimize rapid condensation when briefly handled.

Step 2: Apparatus Pre-cooling

  • Action: Place a gas-tight, Teflon-tipped Hamilton syringe in a -20 °C freezer for 30 minutes prior to use.

  • Causality: A room-temperature syringe acts as a thermal heat sink. When the cold liquid enters the warm barrel, the sudden transfer of thermal energy causes immediate localized boiling.

Step 3: Inert Gas Blanketing

  • Action: Flush the pre-cooled syringe with dry Argon three times. Maintain the reagent vial under a positive pressure of Argon via a Schlenk line.

  • Causality: Argon is heavier than air and displaces oxygen and moisture, preventing oxidative degradation of the carbon-iodine bond.

Step 4: Anti-Cavitation Withdrawal

  • Action: Pierce the septum and withdraw the plunger extremely slowly (e.g., 1 mL over 10 seconds).

  • Causality: A rapid pull creates a localized vacuum inside the syringe barrel. According to thermodynamic principles, dropping the pressure below the liquid's vapor pressure at 0 °C induces cavitation (instantaneous boiling). Slow withdrawal maintains pressure equilibrium.

Step 5: Sub-Ambient Injection

  • Action: Immediately inject the reagent into the reaction flask, which must be pre-cooled to at least 0 °C (or -78 °C for lithiation reactions).

Visualizations

Workflow Start 1. Storage Retrieval (-20°C Freezer) Thaw 2. Equilibrate to 0°C (Ice Bath) Start->Thaw Prevent moisture condensation Transfer 4. Schlenk Line Transfer (Argon Blanket, Slow Pull) Thaw->Transfer Maintain liquid state Syringe 3. Pre-cool Syringe (-20°C, Gas-tight) Syringe->Transfer Prevent thermal shock React 5. Inject to Pre-cooled Flask (≤ 0°C) Transfer->React Avoid cavitation & evaporation

Step-by-step cryogenic transfer workflow to prevent vaporization of 1,1-difluoro-2-iodoethene.

Mechanism A 1,1-Difluoro-2-iodoethene (b.p. 40-41 °C) B Ambient Handling (> 20 °C) A->B Thermal Energy E Cryogenic Handling (≤ 0 °C) A->E Mitigation C High Vapor Pressure (Rapid Evaporation) B->C Phase Change D Mass Loss & Stoichiometric Error C->D Reagent Depletion F Vapor Suppression (Preserved Molarity) E->F Thermodynamic Control

Thermodynamic causality of volatility loss and mitigation via thermal energy management.

Frequently Asked Questions (FAQs)

Q1: Why do my cross-coupling yields fluctuate wildly between batches when using 1,1-difluoro-2-iodoethene? A: Yield fluctuations are almost always due to inconsistent molarity caused by evaporative loss. Because the boiling point is ~40-41 °C[3], variations in your laboratory's ambient temperature or the speed at which you transfer the reagent will change the amount of active mass that actually reaches the reaction flask. Implementing the cryogenic transfer protocol above will stabilize your yields.

Q2: Can I prepare a stock solution to minimize handling losses? A: Yes, and this is highly recommended for repeated use. Preparing a stock solution in a high-boiling, inert, and anhydrous solvent (such as DMF or THF) immediately upon opening a fresh vial lowers the partial vapor pressure of the 1,1-difluoro-2-iodoethene. This significantly reduces volatility loss during subsequent aliquoting.

Q3: How do I detect if my reagent has degraded or evaporated during long-term storage? A: Implement a gravimetric tracking system. Weigh the sealed vial upon initial receipt and record the mass. Before each subsequent use, re-weigh the vial. A significant mass drop indicates a compromised septum seal allowing vapor escape. Additionally, visual inspection is key: a shift from colorless to pink or purple indicates the release of free iodine (


) due to photolytic or thermal degradation of the carbon-iodine bond.

References[1] Guidechem. "1,1-Difluoro-2-iodoethene 2925-16-8". Available at: https://guidechem.com/[4] Sigma-Aldrich. "1,1-difluoro-2-iodoethene | 2925-16-8". Available at:https://sigmaaldrich.com/[2] ResearchGate. "Trihaloethenes as Versatile Building Blocks for Organic Synthesis". Available at:https://researchgate.net/[3] Fluorine1.ru. "Catalog". Available at: https://fluorine1.ru/

Sources

Optimization

Technical Support Center: Optimizing Negishi Coupling of Fluorinated Vinyl Iodides

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for optimizing Negishi coupling reactions involving fluorinated vinyl iodides. This resource is designed to provide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing Negishi coupling reactions involving fluorinated vinyl iodides. This resource is designed to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during these challenging yet powerful C-C bond-forming reactions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you achieve higher yields and cleaner reaction profiles.

Introduction: The Challenge and Opportunity of Fluorinated Vinyl Iodides

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a cornerstone of modern organic synthesis.[1][2] Its versatility in forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds is widely recognized.[1] However, the introduction of fluorine atoms onto a vinyl iodide substrate presents a unique set of challenges and opportunities. While the resulting fluorinated organic molecules are of high interest in pharmaceuticals and materials science, the electron-withdrawing nature of fluorine can significantly impact the reactivity of the vinyl iodide and the stability of reaction intermediates. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: How does the presence of fluorine on the vinyl iodide affect the Negishi coupling reaction?

The strong electron-withdrawing effect of fluorine atoms can influence several key steps in the catalytic cycle:

  • Oxidative Addition: The C-I bond in a fluorinated vinyl iodide is generally more electron-deficient, which can facilitate the initial oxidative addition of the Pd(0) catalyst.[1] This is often a favorable effect, potentially allowing for milder reaction conditions.

  • Reductive Elimination: The electron-withdrawing nature of the fluorinated group can make the final reductive elimination step, where the C-C bond is formed, more challenging. This can sometimes lead to slower reaction rates or the accumulation of undesired intermediates.

  • Side Reactions: The altered electronics of the system can sometimes open pathways to side reactions that are less common with non-fluorinated analogs.

Q2: What are the most critical parameters to control for a successful Negishi coupling of fluorinated vinyl iodides?

Based on our experience, the following parameters are paramount:

  • Catalyst and Ligand Selection: The choice of the palladium or nickel catalyst and the supporting ligand is arguably the most critical factor. Bulky, electron-rich phosphine ligands are often preferred as they can promote both oxidative addition and reductive elimination.

  • Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction outcome.[3][4][5][6] Ethereal solvents like THF are common, but in some cases, more polar aprotic solvents may be beneficial.

  • Organozinc Reagent Quality: The purity and reactivity of the organozinc reagent are crucial. It should be freshly prepared or properly stored to avoid decomposition, which can lead to low yields and side products.

  • Additives: The presence of certain salts, such as lithium chloride or zinc bromide, can have a profound impact on the reaction by breaking up organozinc aggregates and facilitating transmetalation.[7][8][9]

Q3: Should I be concerned about the stereochemistry of my fluorinated vinyl iodide?

Yes, the Negishi coupling is generally stereoretentive.[10] This means that the geometry (E or Z) of the double bond in your starting vinyl iodide should be preserved in the final product. It is crucial to start with a stereochemically pure vinyl iodide to obtain a single isomer of your desired product.

Troubleshooting Guide: From Low Yields to Reaction Stalls

This section addresses common problems encountered during the Negishi coupling of fluorinated vinyl iodides and provides a systematic approach to resolving them.

Problem Potential Causes Troubleshooting Steps & Solutions
Low to No Yield 1. Inactive Catalyst: The Pd(0) catalyst may not have been generated efficiently from the precatalyst, or it may have decomposed. 2. Poor Organozinc Reagent Quality: The organozinc reagent may have degraded due to moisture, air, or prolonged storage.[11] 3. Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrates. 4. Incorrect Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility or catalyst deactivation.[5][6]1. Catalyst: Use a fresh, high-quality palladium precatalyst. Consider using a pre-formed Pd(0) source or a more robust precatalyst system. 2. Organozinc Reagent: Prepare the organozinc reagent fresh before use. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[10] 3. Ligand Screening: Screen a variety of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[1][12] In some cases, N-heterocyclic carbene (NHC) ligands or nitrogen-donor ligands like bipyridines may offer advantages.[13] 4. Solvent Optimization: While THF is a common starting point, consider screening other ethereal solvents (e.g., dioxane, DME) or polar aprotic solvents (e.g., DMF, NMP), but be aware that polar solvents can sometimes lead to different selectivities.[3][4]
Reaction Stalls at Partial Conversion 1. Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction, potentially by impurities in the starting materials or by product inhibition.[14] 2. Depletion of Active Reagent: The organozinc reagent may be slowly degrading under the reaction conditions.[11] 3. Formation of Inhibitory Species: The accumulation of zinc salts or other byproducts could be inhibiting the catalyst.1. Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Slow Addition: Consider the slow addition of the organozinc reagent or the catalyst to maintain a low, steady concentration of the active species. 3. Additives: Investigate the effect of additives like LiCl or ZnBr₂, which can sometimes mitigate the formation of inhibitory zinc species.[7][8][9]
Formation of Homocoupled Products 1. Side Reactions of the Organozinc Reagent: The organozinc reagent can couple with itself, particularly at higher temperatures. 2. Reductive Elimination from a Bis-organopalladium Intermediate: A second transmetalation can occur before reductive elimination, leading to the formation of a homocoupled product.[1]1. Lower Temperature: Run the reaction at a lower temperature to disfavor the homocoupling pathway. 2. Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the organozinc reagent, but avoid a large excess which can promote homocoupling.
Loss of Stereochemistry 1. Isomerization of the Starting Material or Product: Although rare under standard Negishi conditions, isomerization can sometimes occur, especially with prolonged reaction times or at elevated temperatures. 2. Alternative Reaction Mechanisms: In some cases, particularly with nickel catalysts, radical pathways could lead to a loss of stereochemical integrity.[10]1. Reaction Monitoring: Monitor the reaction closely and work it up as soon as it is complete to minimize the risk of isomerization. 2. Catalyst Choice: Palladium catalysts are generally more reliable for stereoretentive couplings than nickel catalysts.[1]

Experimental Protocols

Protocol 1: General Procedure for Negishi Coupling of a Fluorinated Vinyl Iodide

This protocol provides a starting point for optimization. All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

  • Catalyst Preparation: In a flame-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Setup: Add the fluorinated vinyl iodide (1.0 equivalent) and anhydrous THF (to achieve a concentration of 0.1-0.5 M).

  • Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1-1.5 equivalents, as a solution in THF) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: In Situ Preparation and Use of an Arylzinc Reagent
  • Preparation of the Grignard Reagent: In a flame-dried Schlenk flask, react the corresponding aryl bromide or iodide with magnesium turnings in anhydrous THF to form the Grignard reagent.

  • Transmetalation to Zinc: In a separate flame-dried Schlenk flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) in THF. Cool this solution to 0 °C and slowly add the freshly prepared Grignard reagent.

  • Use in Negishi Coupling: The resulting arylzinc reagent can be used directly in the Negishi coupling as described in Protocol 1.

Visualizing the Process

Negishi Catalytic Cycle

Negishi_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B ZnX2 ZnX₂ Transmetalation->ZnX2 RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X (Fluorinated Vinyl Iodide) R1X->OxAdd R2ZnX R²-ZnX (Organozinc Reagent) R2ZnX->Transmetalation

Caption: The catalytic cycle of the Negishi coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckReagents Verify Reagent Quality (Vinyl Iodide, Organozinc) Start->CheckReagents CheckReagents->Start Reagents Faulty OptimizeCatalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) CheckReagents->OptimizeCatalyst Reagents OK OptimizeConditions Optimize Reaction Conditions (Solvent, Temperature, Additives) OptimizeCatalyst->OptimizeConditions Still Low Yield Success Improved Yield OptimizeCatalyst->Success Improvement OptimizeConditions->Success Improvement Failure Persistent Low Yield OptimizeConditions->Failure No Improvement Consult Consult Further Literature or Technical Support Failure->Consult

Caption: A systematic workflow for troubleshooting low yields.

References

Sources

Troubleshooting

Storage conditions to prevent iodine liberation in 1,1-Difluoro-2-iodoethene

Technical Support Center: Storage and Handling of 1,1-Difluoro-2-iodoethene This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage and Handling of 1,1-Difluoro-2-iodoethene

This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,1-Difluoro-2-iodoethene. Our primary focus is to address the inherent instability of this valuable synthetic building block and provide clear, actionable strategies to prevent its degradation, specifically the liberation of free iodine.

Section 1: The Core Challenge: Understanding the Instability of 1,1-Difluoro-2-iodoethene

The utility of 1,1-Difluoro-2-iodoethene as a synthetic intermediate is derived from the reactivity of its carbon-iodine (C-I) bond. However, this reactivity is also its primary liability during storage. The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy significantly lower than its C-Br, C-Cl, and C-F counterparts.[1] This inherent weakness makes the molecule susceptible to degradation, which manifests visually as the formation of elemental iodine (I₂), turning the compound from a colorless liquid to a yellow or brown solution.[1][2]

This degradation is not merely cosmetic; the presence of free iodine and other decomposition byproducts can lead to inconsistent experimental results, formation of unexpected side products, and lower yields in synthetic procedures. Understanding the triggers for this degradation is the first step toward ensuring the integrity of your material.

main 1,1-Difluoro-2-iodoethene (Stable) cleavage Weak C-I Bond Cleavage main->cleavage Susceptible to triggers Degradation Triggers triggers->cleavage Initiates light Light (UV/Visible) light->triggers heat Heat (Elevated Temp.) heat->triggers air Air (Oxygen) air->triggers products Degradation Products cleavage->products iodine Free Iodine (I₂) (Causes Discoloration) products->iodine byproducts Other Organic Byproducts products->byproducts

Caption: Primary factors leading to the degradation of 1,1-Difluoro-2-iodoethene.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,1-Difluoro-2-iodoethene?

To maximize shelf-life and maintain purity, the compound must be protected from light, heat, and oxygen. The following table summarizes the recommended conditions based on best practices for analogous organoiodine compounds.[2][3][4][5]

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal energy, reducing the rate of C-I bond cleavage.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, a key degradation pathway initiated by atmospheric oxygen.[2]
Light Protect from LightStore in an amber glass vial or in a dark location (e.g., inside a secondary container in the refrigerator). Light provides the energy for photolytic cleavage of the weak C-I bond.[2]
Container Tightly-Sealed Amber Vial with Septum CapPrevents ingress of atmospheric moisture and oxygen. Amber glass blocks UV light. A septum cap allows for removal of material via syringe under an inert atmosphere, maintaining integrity.

Q2: I just received my sample of 1,1-Difluoro-2-iodoethene and it has a slight yellow tint. Is it still usable?

A pale yellow color indicates the presence of a small amount of dissolved iodine (I₂), signifying minimal decomposition.[2] For many applications, the material may still be usable. However, for highly sensitive reactions where purity is critical, it is advisable to first perform a purity analysis (See Protocol 4.2) or purify the material to remove free iodine (See Protocol 4.3).[2]

Q3: How can I visually identify significant degradation?

A distinct brown color is indicative of significant decomposition and a high concentration of free iodine.[2] If your material is brown, it is strongly recommended to discard it according to your institution's hazardous waste disposal guidelines. Using significantly degraded material will likely compromise your experiment.

Q4: Why is an inert atmosphere so critical for this compound?

Organoiodine compounds can react with atmospheric oxygen, often in a radical-chain mechanism, which accelerates the cleavage of the C-I bond.[2] Storing the compound under an inert atmosphere of argon or nitrogen displaces the oxygen, thereby inhibiting this oxidative degradation pathway and preserving the compound's integrity.

Q5: Can I store it in a standard clear glass vial in the fridge?

This is not recommended. While refrigeration addresses the issue of heat, a clear vial offers no protection from light.[5][6] Ambient light in the laboratory or light from the refrigerator door opening can be sufficient to initiate photolytic degradation over time.[2] Always use an amber vial or wrap a clear vial securely in aluminum foil to block light.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter, providing the causal analysis and corrective actions necessary to maintain experimental integrity.

start Observe Discoloration (Yellow/Brown) assess Assess Color Intensity start->assess pale_yellow Pale Yellow assess->pale_yellow Minor brown Dark Brown assess->brown Significant analyze Purity Analysis (Protocol 4.2) pale_yellow->analyze Verify Purity discard Discard Compound (Significant Degradation) brown->discard purify Purify Material (Protocol 4.3) analyze->purify If Impurities Confirmed proceed Proceed with Reaction (Use Purified Material) purify->proceed

Caption: Decision workflow for assessing the integrity of 1,1-Difluoro-2-iodoethene.

Issue 1: Compound has developed a yellow or brown discoloration upon storage.

  • Possible Cause: Liberation of free iodine (I₂) due to exposure to light, heat, or air, which has cleaved the weak C-I bond.[1][2]

  • Troubleshooting Steps:

    • Assess Severity: Use the diagram above. A pale yellow color suggests minor degradation, while a brown color indicates it is significant.[2]

    • Verify Purity (for pale yellow): Perform a quick ¹H NMR analysis (Protocol 4.2) to check for the presence of decomposition byproducts.

    • Purify (for pale yellow): If decomposition is minor, the free iodine can be removed by washing with a dilute aqueous solution of sodium thiosulfate (Protocol 4.3).[2]

    • Review Storage: Immediately review your storage protocol against the recommendations in the FAQ section to prevent further degradation. Ensure the vial is properly sealed and protected from light.

Issue 2: Inconsistent experimental results or unexpected byproducts are observed.

  • Possible Cause: The use of partially degraded 1,1-Difluoro-2-iodoethene. The liberated iodine or other organic byproducts from degradation can interfere with your reaction.

  • Troubleshooting Steps:

    • Check Starting Material: Take an aliquot of your stored 1,1-Difluoro-2-iodoethene and check for any discoloration.

    • Perform Purity Analysis: Run a ¹H NMR or GC-MS analysis on the starting material to confirm its purity and identify potential contaminants.[2]

    • Purify Before Use: If degradation is confirmed, purify the reagent using Protocol 4.3 before setting up the reaction again.

    • Isolate Variables: Ensure that other reagents and solvents are pure and that the reaction conditions are correct to rule out other causes of inconsistency.

Section 4: Key Protocols and Workflows

Protocol 4.1: Recommended Storage Protocol
  • Procurement: Upon receipt, inspect the compound for any initial discoloration. It should be a colorless liquid.

  • Container Preparation: Ensure the compound is in a clean, dry, amber glass vial with a PTFE-lined septum cap.

  • Inerting: If not already packaged under an inert atmosphere, carefully flush the headspace of the vial with dry argon or nitrogen for 1-2 minutes.

  • Sealing: Tightly seal the vial. For added security, wrap the cap and neck with Parafilm®.

  • Storage Location: Place the sealed vial in a refrigerator maintained at 2-8°C. The location should be dark and designated for reactive reagents.

  • Labeling: Clearly label the container with the chemical name, date received, and date opened.[7]

Protocol 4.2: Purity Assessment via ¹H NMR
  • Sample Preparation: Under an inert atmosphere if possible, draw a small aliquot (1-2 drops) of 1,1-Difluoro-2-iodoethene and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Spectrum: For pure 1,1-Difluoro-2-iodoethene (CHI=CF₂), the spectrum should primarily show a doublet of doublets (or a complex multiplet) for the single vinyl proton, due to coupling with the two non-equivalent fluorine atoms.

    • Signs of Decomposition: The presence of new, unexpected peaks in the spectrum is a clear indicator of chemical degradation.[2] Quantify these impurities by integrating their signals relative to the main product peaks.

Protocol 4.3: Purification of Mildly Degraded 1,1-Difluoro-2-iodoethene

This protocol is for removing the yellow/brown color caused by free iodine from mildly degraded material.

  • Safety First: Perform this procedure in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dissolution: Dissolve the discolored 1,1-Difluoro-2-iodoethene in a suitable, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Washing: Add a dilute (5-10% w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. The yellow/brown color of the organic layer should disappear as the iodine (I₂) is reduced to colorless iodide (I⁻).

  • Separation: Allow the layers to separate and drain the aqueous (bottom) layer. Repeat the wash if any color persists.

  • Water Wash: Wash the organic layer with deionized water to remove any residual thiosulfate salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and carefully remove the solvent under reduced pressure (rotary evaporation). Caution: Do not use excessive heat.

  • Storage: Immediately transfer the now-colorless product to a clean, dry amber vial and store under an inert atmosphere at 2-8°C as per Protocol 4.1.

References

  • Handling and safety precautions for 1-chloro-1,1-difluoro-2-iodoethane. BenchChem.
  • 1,1-Difluoro-2-iodoethane | 598-39-0. Sigma-Aldrich.
  • 1,1-Difluoroethane - SAFETY DATA SHEET.
  • 1,1-Difluoroethane Safety D
  • Organoiodine chemistry. Wikipedia.
  • SOP: Reactive Chemicals. University of Pennsylvania EHRS.
  • Preventing decomposition of Iodoethane-1,1-d2 upon storage. BenchChem.

Sources

Optimization

Technical Support Center: Minimizing Homocoupling Side Reactions with 2,2-Difluorovinyl Iodide

Introduction Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing homocoupling side reactions when using 2,2-difluorovinyl iodide in cross-coupling reactions. The presence of the difluorovinyl moiety introduces unique electronic properties that can influence reactivity and lead to undesired side products, primarily through the formation of 1,1,4,4-tetrafluoro-1,3-butadiene. Understanding the underlying mechanisms is crucial for developing robust and high-yielding synthetic protocols.

This resource is designed to be a practical, field-proven guide. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions with 2,2-difluorovinyl iodide, and why is it a problem?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple with each other.[1] In the case of reactions involving 2,2-difluorovinyl iodide, this typically refers to the formation of a dimer from two molecules of the organometallic coupling partner (e.g., a boronic acid in a Suzuki-Miyaura coupling) or, less commonly, the iodide itself. The primary homocoupling product of the organometallic partner of 2,2-difluorovinyl iodide would be a symmetrical diene. This side reaction reduces the yield of the desired cross-coupled product and introduces impurities that can be difficult to separate, complicating the purification process.[1]

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: Homocoupling can arise from several pathways, primarily influenced by the reaction conditions and the nature of the catalyst.[1]

  • Oxidative Homocoupling: The presence of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the organometallic reagent (e.g., boronic acid).[1][2] Rigorous deoxygenation of solvents and reagents and maintaining an inert atmosphere are therefore critical.

  • Reductive Elimination from a Di-organopalladium(II) Intermediate: If the rate of transmetalation of the second, different coupling partner is slow, a second transmetalation of the first partner can occur, leading to a di-organopalladium(II) species. Reductive elimination from this intermediate yields the homocoupled product.

  • Role of Pd(II) Precatalysts: The use of some Pd(II) precatalysts can lead to homocoupling during the in-situ generation of the active Pd(0) species, as the Pd(II) can react directly with the organometallic partner.[1][2]

Q3: How does the choice of palladium source and ligand impact the formation of homocoupling byproducts?

A3: The selection of the palladium source and the supporting ligand is a critical factor in controlling homocoupling.

  • Palladium Source: Utilizing a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, or a precatalyst that rapidly and cleanly generates the active Pd(0) species, can minimize the concentration of Pd(II) that might otherwise initiate homocoupling.[1]

  • Ligand Properties: Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often recommended for coupling electron-deficient substrates.[3] These ligands can stabilize the monoligated palladium species, which is often the active catalyst, and can accelerate the rate of oxidative addition and subsequent steps in the desired cross-coupling cycle, thereby outcompeting the pathways leading to homocoupling.

Q4: Can the choice of base influence the extent of homocoupling?

A4: Absolutely. The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings.[4] An inappropriate choice of base can lead to side reactions. For electron-deficient substrates like those derived from 2,2-difluorovinyl iodide, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[3] Stronger bases can sometimes promote the degradation of the boronic acid or other organometallic reagents, which can contribute to the formation of byproducts.

Q5: Are there specific strategies for minimizing alkyne homocoupling (Glaser coupling) in Sonogashira reactions with 2,2-difluorovinyl iodide?

A5: Yes, the homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[5] To minimize this:

  • Copper-Free Protocols: Employing a copper-free Sonogashira protocol is a highly effective strategy.[1][5]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[1]

  • Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[1] Therefore, maintaining a strictly inert atmosphere is crucial.

  • Choice of Amine Base: An amine base like triethylamine or diisopropylethylamine is essential for the deprotonation of the terminal alkyne.[1]

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupled Byproduct in a Suzuki-Miyaura Coupling

Symptoms:

  • GC-MS or LC-MS analysis shows a significant peak corresponding to the dimer of the boronic acid coupling partner.

  • The yield of the desired cross-coupled product is low.

  • Purification is challenging due to the presence of the byproduct.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Presence of Oxygen Rigorously degas all solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][2]
Inappropriate Palladium Source Switch to a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 palladacycle) that cleanly generates Pd(0).[6]This minimizes the presence of Pd(II) species that can directly induce homocoupling.[1]
Suboptimal Ligand Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[3]
Incorrect Base Screen weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.A less nucleophilic base can minimize side reactions like protodeboronation, which can indirectly affect the prevalence of other side reactions.[3]
Protodeboronation of Boronic Acid Use anhydrous solvents. Consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid.This side reaction can be minimized by using anhydrous solvents or more stable boronate esters.[3]
Issue 2: Low Yield and Presence of Diyne Byproduct in a Sonogashira Coupling

Symptoms:

  • A significant amount of the symmetrical diyne (from the homocoupling of the terminal alkyne) is observed.

  • The desired 2,2-difluorovinyl-substituted alkyne is formed in low yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Copper-Catalyzed Homocoupling Switch to a copper-free Sonogashira protocol.The copper(I) co-catalyst is often implicated in the oxidative homocoupling of the alkyne (Glaser coupling).[1]
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture.Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[1]
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture via a syringe pump.This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[1]
Inappropriate Base Ensure an appropriate amine base (e.g., triethylamine, diisopropylethylamine) is used.The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point and may require optimization for specific substrates.

  • Reagent and Glassware Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

    • Ensure all solvents are anhydrous and reagents are of high purity.[6]

  • Reaction Setup:

    • To a dried Schlenk flask, add the 2,2-difluorovinyl iodide (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if separate) under a positive flow of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Homocoupling Pathway

Suzuki_Homocoupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-I pd_intermediate R-Pd(II)-X L_n (R = 2,2-difluorovinyl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + R'B(OH)₂ + Base di_organo_pd R-Pd(II)-R' L_n transmetalation->di_organo_pd reductive_elimination Reductive Elimination di_organo_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Desired Product) reductive_elimination->product pd_ii_source Pd(II) transmetalation_homo1 Transmetalation (R'B(OH)₂) pd_ii_source->transmetalation_homo1 mono_organo_pd_homo R'-Pd(II)-X transmetalation_homo1->mono_organo_pd_homo transmetalation_homo2 Transmetalation (R'B(OH)₂) mono_organo_pd_homo->transmetalation_homo2 di_organo_pd_homo R'-Pd(II)-R' transmetalation_homo2->di_organo_pd_homo reductive_elimination_homo Reductive Elimination di_organo_pd_homo->reductive_elimination_homo reductive_elimination_homo->pd0 Pd(0) Formation homocoupling_product R'-R' (Homocoupling) reductive_elimination_homo->homocoupling_product oxygen O₂ oxygen->pd_ii_source Oxidizes Pd(0)

Caption: Suzuki-Miyaura cycle and competing homocoupling pathway.

Troubleshooting Workflow for Minimizing Homocoupling

Troubleshooting_Homocoupling start High Homocoupling Observed check_inert Verify Inert Atmosphere & Degassed Reagents start->check_inert optimize_catalyst Optimize Pd Source & Ligand check_inert->optimize_catalyst Atmosphere is Inert success Homocoupling Minimized check_inert->success Issue Resolved screen_base Screen Weaker Bases optimize_catalyst->screen_base Homocoupling Persists optimize_catalyst->success Issue Resolved check_boronic_acid Assess Boronic Acid Stability screen_base->check_boronic_acid Homocoupling Persists screen_base->success Issue Resolved use_ester Use Boronate Ester check_boronic_acid->use_ester Protodeboronation Suspected use_ester->success

Caption: A logical workflow for troubleshooting homocoupling reactions.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. (2025). Benchchem.
  • Heck, R. F., Negishi, E. I., & Suzuki, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • de Oliveira, V. F., da Silva, A. C. D., & Gusevskaya, E. V. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1054-1064. Retrieved March 3, 2026, from [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2025). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Palladium catalyzed couplings. (n.d.). Lumen Learning.
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3166-3169. Retrieved March 3, 2026, from [Link]

  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride. (2025). Benchchem.
  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). SpringerLink. Retrieved March 3, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).

Sources

Troubleshooting

Technical Support Center: Handling Precautions for Volatile Fluorinated Building Blocks

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical guidance and practical advice for the safe handling of volatile fluorinated building blocks in a laboratory setting....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical guidance and practical advice for the safe handling of volatile fluorinated building blocks in a laboratory setting. As a Senior Application Scientist, the information presented herein synthesizes technical data with field-proven insights to ensure the safety and success of your experimental work.

Section 1: Understanding the Hazards (FAQs)

This section addresses fundamental questions regarding the risks associated with volatile fluorinated compounds.

Q1: What are the primary hazards associated with volatile fluorinated building blocks?

A1: Volatile fluorinated building blocks present a multi-faceted risk profile that demands careful management. The primary hazards include:

  • Inhalation Toxicity: Many volatile fluorinated compounds are toxic upon inhalation.[1][2] Acute exposure can irritate the respiratory tract, causing symptoms like coughing and shortness of breath.[2][3] High concentrations can lead to severe lung damage, pulmonary edema, and may even be fatal.[2][4]

  • Corrosivity: Fluorinated compounds can be highly corrosive to tissues.[1] Upon contact with moisture, such as on the skin or in the respiratory tract, they can form hydrofluoric acid (HF), a substance that can cause deep, painful burns and decalcification of bones.[5][6] The onset of pain and visible damage from HF exposure can be delayed, making immediate and thorough decontamination critical.[4]

  • Reactivity: Fluorine and its derivatives are powerful oxidizing agents and can react violently with a wide range of organic and inorganic materials.[1][6] These reactions can be explosive and may be initiated by contact with common laboratory materials.

  • Environmental Hazards: Improper disposal of fluorinated compounds can lead to environmental contamination.[7][8] Some of these substances are persistent in the environment, earning them the moniker "forever chemicals."[9]

Q2: I've heard of "polymer fume fever." Is this a risk with all fluorinated compounds?

A2: Polymer fume fever is a temporary, flu-like illness that can occur after inhaling the thermal decomposition products of fluoropolymers, such as polytetrafluoroethylene (PTFE).[5] While this specific condition is associated with the heating of fluorinated polymers, the broader concern with volatile fluorinated building blocks is the inhalation of the compounds themselves, which can have more severe and immediate toxic effects.[2][3] It is crucial to prevent inhalation of any fumes or vapors generated from fluorinated materials.

Q3: How can I assess the specific risks of a new fluorinated building block I'm working with?

A3: A thorough risk assessment is the cornerstone of safe laboratory practice. Always begin by consulting the Safety Data Sheet (SDS) for the specific compound.[10] The SDS provides critical information on hazards, handling precautions, personal protective equipment (PPE), and emergency procedures. For novel or less-common compounds, it's advisable to consult additional toxicological databases and literature. Consider both the acute and chronic health effects of exposure.[2][11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

This section details the essential physical and personal barriers required to mitigate exposure.

Q4: What are the essential engineering controls for working with volatile fluorinated compounds?

A4: Engineering controls are the first and most important line of defense.

  • Fume Hoods: All manipulations of volatile fluorinated building blocks must be conducted in a properly functioning chemical fume hood.[12] The fume hood should have adequate face velocity to capture and exhaust vapors effectively. For particularly hazardous or gaseous fluorinating agents, a dedicated ventilated gas cabinet may be required.[12]

  • Ventilation: The laboratory itself must have a robust ventilation system that ensures a sufficient number of air changes per hour.[12][13] This helps to dilute any fugitive emissions that may escape primary containment.

  • Gas Detection: For work with highly toxic gaseous fluorinating agents, consider installing a gas detection system with an audible alarm to provide an early warning of leaks.[1]

Q5: What specific Personal Protective Equipment (PPE) is required?

A5: The correct PPE is non-negotiable. A multi-layered approach to PPE is essential for comprehensive protection.[12]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly sealed safety goggles and a face shield.[12] Metal-frame glasses are preferred over plastic ones.[1]Protects against splashes and vapors. Metal frames are less likely to ignite in case of a fire.[1]
Gloves Neoprene, butyl rubber, or other fluorine-resistant gloves.[1][12] Always consult the glove manufacturer's compatibility chart.Provides a barrier against skin contact. Fluorinated compounds can penetrate many common glove materials.
Body Protection A flame-resistant lab coat, full-length pants, and closed-toe shoes.[1][12] For high-risk procedures, a full-body protective suit may be necessary.[10]Protects the skin from accidental contact and potential ignition.
Respiratory Protection A NIOSH/MSHA-approved respirator may be required depending on the volatility and toxicity of the compound.[14] For emergencies or significant leaks, a self-contained breathing apparatus (SCBA) is necessary.[12]Protects against the inhalation of harmful vapors.

Note: Always inspect PPE for damage before use and discard and replace it if compromised.

Section 3: Safe Handling and Storage Protocols

This section provides step-by-step guidance for common laboratory procedures.

Q6: What is the correct procedure for transferring a volatile fluorinated liquid from a stock bottle to a reaction vessel?

A6: This common procedure requires careful execution to minimize exposure.

Experimental Protocol: Transfer of a Volatile Fluorinated Liquid

  • Preparation:

    • Ensure all work is performed within a certified chemical fume hood.[12]

    • Don all required PPE as outlined in the table above.

    • Have a secondary container, such as a beaker or tray, ready to catch any potential drips or spills.[15]

    • Ensure that an appropriate spill kit is readily accessible.

  • Transfer:

    • Slowly and carefully open the stock bottle, pointing the opening away from your face.

    • Use a clean, dry syringe or cannula for the transfer. Avoid pouring directly from the bottle to minimize the risk of splashing.

    • Dispense the liquid into the reaction vessel slowly to prevent aerosolization.

    • Immediately and securely cap both the stock bottle and the reaction vessel.

  • Cleanup:

    • Wipe down any minor drips on the exterior of the containers with a compatible solvent and a disposable wipe.

    • Dispose of all contaminated materials (wipes, syringe, etc.) in a designated hazardous waste container.[1]

Q7: What are the best practices for storing volatile fluorinated building blocks?

A7: Proper storage is critical to prevent accidents and degradation of the material.

  • Location: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[13]

  • Segregation: It is crucial to segregate volatile fluorinated compounds from incompatible materials.[16] Store them away from:

    • Flammable materials[13]

    • Oxidizing agents[16]

    • Acids and bases[13]

    • Water-reactive substances[17]

  • Containers: Keep containers tightly sealed and clearly labeled.[15] Store liquid containers in chemically resistant secondary containment trays.[15]

  • Refrigeration: If refrigeration is required, use only laboratory-grade, spark-proof refrigerators.[15][17] Never store flammable or volatile fluorinated compounds in a standard domestic refrigerator.[17]

Section 4: Emergency Procedures and Waste Disposal

This section outlines the necessary steps to take in the event of an emergency and for proper disposal of waste.

Q8: What should I do in the case of a spill?

A8: The response to a spill depends on its size and the specific material involved.

Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<1L, low hazard) Assess->SmallSpill Small LargeSpill Large Spill (>1L, high hazard, or unknown) Assess->LargeSpill Large Contain Contain Spill (if safe to do so) SmallSpill->Contain Evacuate Evacuate Area Alert Others LargeSpill->Evacuate Call911 Call Emergency Services Evacuate->Call911 Report Report Incident Call911->Report Neutralize Neutralize/Absorb Contain->Neutralize Cleanup Clean Up and Decontaminate Neutralize->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Dispose->Report

Caption: Decision workflow for responding to a chemical spill.

For a small, manageable spill:

  • Alert personnel in the immediate area.[18]

  • Wearing appropriate PPE, contain the spill with a suitable absorbent material.[19]

  • Neutralize if appropriate (check SDS for compatibility).

  • Clean up the absorbed material and place it in a labeled hazardous waste container.[18]

  • Decontaminate the area.

For a large or highly hazardous spill:

  • Immediately evacuate the area and alert others.[20]

  • If safe to do so, close the doors to the affected area to contain vapors.[20]

  • Activate the fire alarm if there is a fire or explosion risk.[21]

  • Call emergency services and provide them with the details of the spill.[20]

Q9: How should I dispose of waste containing volatile fluorinated compounds?

A9: Improper disposal can have serious environmental consequences.

  • Segregation: Keep fluorinated waste separate from other waste streams.

  • Labeling: Clearly label all waste containers with their contents.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not pour fluorinated waste down the drain.[14] Empty containers should be treated as hazardous waste as they may retain residue.[1][14]

Q10: What are the first aid procedures for exposure to volatile fluorinated compounds?

A10: Immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.[22] For suspected HF exposure, apply 2.5% calcium gluconate gel.[6][10] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

It is imperative to have a dedicated first-aid kit, including calcium gluconate gel, readily available in any laboratory where fluorinated compounds are handled. [10]

References

  • Application Notes and Protocols for Handling Gaseous Fluorinating Agents - Benchchem. (n.d.).
  • Fluorine - ipo. (n.d.).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
  • Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025, September 8).
  • Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, July 17).
  • Fate of Per- and Polyfluoroalkyl Substances (PFAS) in Post-consumer Products During Waste Management - ResearchGate. (2022, December 1).
  • Fluoride compounds: Sources of emissions - DCCEEW. (2022, June 30).
  • Health effects of occupational exposure to fluorine and its compounds in a small-scale enterprise - PubMed. (2006, January 15).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - Figshare. (2022, February 1).
  • General Chemical Spill Procedures - Campus Operations and Risk Management. (n.d.).
  • Fate and Transport of Volatile PFAS in Bench-Scale Municipal Solid Waste Landfills. (n.d.).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. (n.d.).
  • Hydrogen Fluoride | Chemical Emergencies - CDC. (2024, September 6).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. (n.d.).
  • Treating Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Contaminated Wastewater and Landfill Leachate - Saltworks Technologies. (2019, October 4).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
  • CHEMICAL SPILL PROCEDURES. (n.d.).
  • Fluorine Safety. (n.d.).
  • Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (n.d.).
  • Per- and polyfluorinated substances in waste incinerator flue gases - RIVM. (2014, May 30).
  • chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.).
  • Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025, March 10).
  • Guide for the Safe Handling of Fluoropolymer Resins January 2012 - AGC Chemicals Europe. (n.d.).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • Safe handling and storage of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Fluoride Handling - Town of Fort Frances |. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

19F NMR Comparative Guide: 1,1-Difluoro-2-iodoethene vs. 1,1-Difluoro-2-iodoethane

Topic: 19F NMR shift of 1,1-Difluoro-2-iodoethene vs 1,1-Difluoro-2-iodoethane Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary This tech...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR shift of 1,1-Difluoro-2-iodoethene vs 1,1-Difluoro-2-iodoethane Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This technical guide provides a definitive comparison of the 19F NMR spectral characteristics of two critical fluorinated building blocks: 1,1-Difluoro-2-iodoethene (a gem-difluoroalkene) and 1,1-Difluoro-2-iodoethane (a gem-difluoroalkane).[1]

While both compounds contain a terminal gem-difluoro motif, their spectral signatures differ radically due to hybridization (


 vs. 

) and symmetry elements.[1] The alkene exhibits diastereotopic non-equivalence leading to complex splitting patterns downfield, whereas the alkane typically presents a first-order multiplet upfield due to free rotation.[1] Understanding these differences is crucial for monitoring cross-coupling reactions and validating bioisostere synthesis in drug discovery.[1]

Structural & Electronic Analysis

Before interpreting the spectra, one must understand the electronic environments that govern the chemical shifts.

Feature1,1-Difluoro-2-iodoethene1,1-Difluoro-2-iodoethane
Formula


Hybridization

(Trigonal Planar)

(Tetrahedral)
Symmetry Nonequivalent Fluorines. The rigid double bond locks the fluorines in distinct environments (one cis to I, one trans to I).[1]Equivalent Fluorines. Free rotation around the C-C bond averages the environments of the two fluorine atoms on the NMR time scale.
Electronic Effect

-donation of F lone pairs into the double bond (Mesomeric effect) competes with

-withdrawal.[1]
Purely inductive effects (

-withdrawal).[1] Iodine on the

-carbon exerts a heavy-atom effect.[1]
Mechanistic Insight: The Hybridization Effect

Fluorine nuclei attached to


 carbons are generally deshielded  (shifted downfield, less negative ppm) compared to those on 

carbons. This is due to the paramagnetic contribution to the shielding tensor, which is larger in unsaturated systems due to the mixing of low-lying excited states (

) into the ground state.

19F NMR Spectral Comparison

The following data is referenced against


 (0 ppm).
A. 1,1-Difluoro-2-iodoethene ( )

Chemical Shift:


 -71.4 ppm and -75.8 ppm (approximate)
Pattern:  Second-order ABX system (or two doublets of doublets).[1]
  • Chemical Non-Equivalence: Due to the double bond rigidity, the two fluorine atoms are diastereotopic.

    • 
       (trans to I): Resonates at a distinct frequency.[1]
      
    • 
       (cis to I): Resonates at a distinct frequency.[1]
      
  • Coupling Constants:

    • Geminal Coupling (

      
      ):  Observed. In gem-difluoroalkenes, this value is highly characteristic, typically 25–35 Hz .[1]
      
    • Vicinal Coupling (

      
      ):  The proton on C2 couples to both fluorines.
      
      • 
         is usually larger (~20-30 Hz).[1]
        
      • 
         is usually smaller (~0-5 Hz).[1]
        
B. 1,1-Difluoro-2-iodoethane ( )

Chemical Shift:


 -100 to -115 ppm
Pattern:  Doublet of Triplets (dt).[1]
  • Chemical Equivalence: Rapid rotation makes the two fluorines chemically equivalent.[1] They appear as a single chemical shift signal.[1]

  • Coupling Constants:

    • Geminal Proton Coupling (

      
      ):  The fluorines couple to the single proton on the same carbon (
      
      
      
      ). This is a large coupling, typically 50–60 Hz , splitting the signal into a doublet .
    • Vicinal Proton Coupling (

      
      ):  The fluorines couple to the two protons on the adjacent carbon (
      
      
      
      ). This splits each leg of the doublet into a triplet (n+1 rule, n=2 protons). Typical value: 15–20 Hz .[1]
Comparative Data Summary
Parameter1,1-Difluoro-2-iodoethene (

)
1,1-Difluoro-2-iodoethane (

)
Shift Range (

)
-70 to -80 ppm (Deshielded)-100 to -115 ppm (Shielded)
Multiplicity Two distinct signals (dd or AB system)Single signal (dt: doublet of triplets)
Geminal

Observable (~26 Hz)Not observable (Equivalent F)
Dominant Coupling

and


(Geminal proton, ~56 Hz)

Experimental Protocol for Validation

To replicate these results or validate a synthesized batch, follow this self-validating protocol.

Reagents:

  • Solvent: Deuterated Chloroform (

    
    ) or Acetone-
    
    
    
    .[1]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).[1] Do not use
    
    
    if volatility is a concern.[1]

Workflow:

  • Sample Prep: Dissolve 10-20 mg of the analyte in 0.6 mL of solvent. Add 1 drop of internal standard.

  • Acquisition:

    • Pulse Sequence: Standard zg (19F without decoupling) and zgpg (19F with 1H decoupling).

    • Critical Step: Acquire the 1H-decoupled 19F spectrum .[1]

      • Alkene: The signal will simplify to an AB quartet (two doublets with

        
        ).
        
      • Alkane: The signal will collapse to a singlet.[1] This confirms the equivalence of the fluorines.

  • Processing: Apply 0.5 Hz line broadening. Reference the spectrum to the internal standard.

Visualizing the Logic

The following diagrams illustrate the decision process for assigning these structures based on NMR data and the factors influencing the chemical shift.

Diagram 1: Spectral Assignment Decision Tree

NMR_Assignment Start Unknown Fluorinated Sample (Gem-difluoro motif) Shift_Check Check Chemical Shift Range Start->Shift_Check Downfield -70 to -80 ppm (Deshielded) Shift_Check->Downfield sp2 Carbon Upfield -100 to -120 ppm (Shielded) Shift_Check->Upfield sp3 Carbon Decoupling Run 1H-Decoupled 19F NMR Downfield->Decoupling Upfield->Decoupling Result_Alkene Two Signals (AB System) J_FF observed (~26 Hz) Identity: 1,1-Difluoro-2-iodoethene Decoupling->Result_Alkene Non-equivalent F Result_Alkane Single Singlet No J_FF observed Identity: 1,1-Difluoro-2-iodoethane Decoupling->Result_Alkane Equivalent F

Caption: Decision tree for distinguishing gem-difluoroalkenes from alkanes using 19F NMR shift and decoupling experiments.

Diagram 2: Shielding Mechanism & Coupling Network[1]

Shielding_Mechanism cluster_0 1,1-Difluoro-2-iodoethene (sp2) cluster_1 1,1-Difluoro-2-iodoethane (sp3) F_Alkene Fluorine Nuclei Pi_System Double Bond (Anisotropy) Pi_System->F_Alkene Deshielding (-75 ppm) Rigidity Stereochemical Lock Rigidity->F_Alkene Creates Non-equivalence (J_FF observable) F_Alkane Fluorine Nuclei Sigma_Bond Single Bond (Rotation) Sigma_Bond->F_Alkane Averaging Effect (Single Signal) Iodine Iodine (Beta) Iodine->F_Alkane Inductive Effect (-110 ppm range)

Caption: Comparison of electronic and structural factors influencing the 19F NMR signals of the target compounds.

References

  • Chemical Shifts of Gem-Difluoroalkenes

    • Source: Fu-Berlin Repository (Dissertation).[1] Table 6 lists 19F shifts for

      
       as 71.4 and 75.8 ppm (interpreted as negative values relative to 
      
      
      
      ).
    • (Snippet 1.14 in search results).

  • General 19F NMR Shift Ranges

    • Source: Alfa Chemistry 19F NMR Reference Table.
  • Syntheis and Characterization of 1,1-Difluoro-2-iodoethane

    • Source: Organic Chemistry Frontiers, 2024, 11, 2161–2170.[2] Mentions the use and characterization of 1,1-difluoro-2-iodoethane (Product 6h).

  • Coupling Constants in Organofluorine Compounds

    • Source: University of California, Santa Barbara (UCSB) NMR Facility Guide.

Sources

Comparative

A Researcher's Guide to gem-Difluorovinyl Building Blocks: A Comparative Analysis of Iodide and Stannane Reagents

The introduction of the gem-difluorovinyl moiety (C=CF₂) into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This functional group serves as a valuable bioisostere for the carbony...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of the gem-difluorovinyl moiety (C=CF₂) into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This functional group serves as a valuable bioisostere for the carbonyl group, enhancing metabolic stability and modulating electronic properties.[1] Consequently, the development of robust and versatile synthetic methods for its installation is of paramount importance. Among the various precursors, gem-difluorovinyl iodides and stannanes have emerged as prominent reagents for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the synthesis, stability, reactivity, and overall utility of gem-difluorovinyl iodide and gem-difluorovinyl stannane reagents. We will delve into the mechanistic nuances of their respective cross-coupling reactions, present supporting experimental data, and offer practical insights to aid researchers in selecting the optimal reagent for their specific synthetic challenges. Furthermore, we will contextualize their performance by benchmarking against other contemporary alternatives.

The Contenders: A Physicochemical Overview

At the heart of this comparison lie two distinct classes of reagents, each with its own intrinsic properties that dictate its synthetic applications.

gem-Difluorovinyl Iodides are electrophilic partners in cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms renders the vinylic carbon attached to the iodine susceptible to oxidative addition by a low-valent metal catalyst, typically palladium. This initiates catalytic cycles such as the Sonogashira, Heck, and Suzuki-Miyaura (after conversion to a boronate) couplings.

gem-Difluorovinyl Stannanes function as nucleophilic partners, primarily in the Stille cross-coupling reaction.[2] The carbon-tin bond is sufficiently polarized to allow for transmetalation to a palladium(II) center. Organostannanes are renowned for their stability to air and moisture and their broad functional group tolerance.[3]

Synthesis and Accessibility: A Tale of Two Pathways

The ease and efficiency of reagent preparation are critical considerations for any synthetic campaign. Here, we examine the common synthetic routes to both classes of compounds.

Synthesis of gem-Difluorovinyl Iodides

The synthesis of gem-difluorovinyl iodides can be challenging. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with a carbonyl compound to generate a β-iodo-α,α-difluoro alcohol intermediate, which can then be further manipulated.[4][5]

A representative, though multi-step, laboratory-scale synthesis is the preparation of 1,1-difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate from 1,1,1-trifluoro-2-iodoethane and 3-phenylpropanal.[5]

Experimental Protocol: Synthesis of 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate [5]

  • To a solution of lithium diisopropylamide (LDA) in THF at -93 °C, add 1,1,1-trifluoro-2-iodoethane.

  • After stirring for 30 minutes, add a THF solution of 3-phenylpropanal.

  • The reaction is quenched and worked up to afford the crude acetate product.

This multi-step procedure highlights that the synthesis of functionalized gem-difluorovinyl iodides can be complex and may require optimization for different substrates.

Synthesis of gem-Difluorovinyl Stannanes

The synthesis of gem-difluorovinyl stannanes often involves the reaction of a suitable precursor, such as (2,2-difluorovinyl)lithium, with a trialkyltin halide. A more direct route starts from 1,1-difluoroethylene.

A notable example is the preparation of (2,2-difluorovinyl)tributylstannane. While a detailed, readily available experimental protocol for this specific parent compound is not widespread in open literature, the general principle for the synthesis of alkynylstannanes can be adapted. This involves the deprotonation of a terminal alkyne followed by quenching with a trialkyltin halide.[6] For vinylstannanes, a common method is the hydrostannylation of alkynes or the reaction of a vinyllithium or Grignard reagent with a trialkyltin halide.

A more specialized synthesis involves the reaction of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate with aryl iodides to first form an arylated stannane, which can then undergo a second coupling.[7]

Conceptual Synthetic Workflow for (2,2-Difluorovinyl)tributylstannane

DFE 1,1-Difluoroethylene VLi (2,2-Difluorovinyl)lithium DFE->VLi n-BuLi Product (2,2-Difluorovinyl)tributylstannane VLi->Product SnCl Tributyltin Chloride SnCl->Product Quench

Caption: Conceptual synthesis of (2,2-difluorovinyl)tributylstannane.

Head-to-Head Comparison: Reactivity and Performance

The choice between a gem-difluorovinyl iodide and a stannane ultimately hinges on the desired transformation and the specific context of the synthesis.

Reaction Scope and Functional Group Tolerance

gem-Difluorovinyl Stannanes (Stille Coupling): The Stille coupling is renowned for its exceptional functional group tolerance. The relative inertness of the carbon-tin bond allows for the presence of a wide array of functional groups, including esters, amides, ketones, and even free hydroxyl groups, without the need for protecting groups.[3] This makes gem-difluorovinyl stannanes highly attractive for late-stage functionalization in the synthesis of complex molecules.[8]

gem-Difluorovinyl Iodides (e.g., Sonogashira Coupling): The Sonogashira coupling, a common reaction for vinyl iodides, is also quite tolerant of many functional groups.[9] However, the reaction conditions, which typically involve a copper(I) co-catalyst and an amine base, can sometimes be less forgiving than those of the Stille coupling. For instance, substrates with acidic protons may require protection.

Reaction Conditions

Stille Coupling: Reactions are typically carried out under neutral or mildly basic conditions, often at elevated temperatures. The choice of palladium catalyst and ligand can significantly influence the reaction outcome.[10]

Sonogashira Coupling: These reactions are generally performed under mild conditions, often at room temperature, which can be advantageous for thermally sensitive substrates.[2] However, the use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).

Toxicity and Environmental Impact

This is a critical point of differentiation. Organotin compounds, including the stannane reagents and their byproducts, are notoriously toxic and pose significant environmental hazards.[11] The removal of tin residues from the final product can also be challenging. This is a major drawback of using gem-difluorovinyl stannanes.

In contrast, gem-difluorovinyl iodides and the byproducts of their coupling reactions are generally less toxic and easier to handle and remove.

Performance Data: A Comparative Overview

While a direct, side-by-side comparison in a single publication is scarce, we can infer performance from representative examples in the literature.

Featuregem-Difluorovinyl Iodide (in Sonogashira Coupling)gem-Difluorovinyl Stannane (in Stille Coupling)
Typical Reaction Palladium/Copper-catalyzed coupling with terminal alkynes.[3]Palladium-catalyzed coupling with organic halides/triflates.[2]
Reaction Conditions Mild, often room temperature. Requires an amine base.[2]Neutral or mildly basic, often requires heating.[10]
Functional Group Tolerance Good, but can be sensitive to acidic protons.[9]Excellent, one of the most tolerant cross-coupling reactions.[3]
Toxicity Reagents and byproducts are generally of low to moderate toxicity.High toxicity of organotin compounds is a major concern.[11]
Byproduct Removal Generally straightforward.Can be challenging due to the nonpolar nature of tin byproducts.

Catalytic Cycle of Stille Coupling

Stille_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation Product R¹-R² PdII_R1R2->Product Reductive Elimination X-SnBu₃ X-SnBu₃ R¹-X R¹-X R²-SnBu₃ R²-SnBu₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_RX->PdII_R1Alkynyl Transmetalation Product R¹-C≡CR² PdII_R1Alkynyl->Product Reductive Elimination CuI Cu(I)X CuAlkynyl Cu-C≡CR² CuI->CuAlkynyl CuAlkynyl->PdII_R1Alkynyl R¹-X R¹-X H-C≡CR² H-C≡CR² H-C≡CR²->CuAlkynyl Base Base Base

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

The Bigger Picture: Alternatives to Iodides and Stannanes

The limitations of both gem-difluorovinyl iodides (synthetic accessibility) and stannanes (toxicity) have spurred the development of alternative reagents.

gem-Difluorovinyl Boronates: These reagents are used in the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and the low toxicity of boron-containing byproducts. The synthesis of unstable aryl difluorovinyl pinacolboronates has been reported.[12] More recently, a stable and versatile 2,2-difluorovinyl pinacolborane reagent has been developed for Suzuki-Miyaura reactions.[13]

gem-Difluorovinyl Silanes: Used in the Hiyama coupling, organosilanes are attractive due to their stability and low toxicity.[11][14][15]

gem-Difluorovinyl Zinc Reagents: These are employed in the Negishi coupling. A thermally stable 2,2-difluorovinyl zinc-TMEDA complex has been developed that reacts with a wide range of aryl halides in high yields.[1]

gem-Difluorovinyl Benzoates and Tosylates: These have emerged as versatile electrophilic partners in nickel-catalyzed cross-coupling reactions, offering a good alternative to vinyl iodides.[16][17][18]

Conclusion and Recommendations

The choice between gem-difluorovinyl iodide and stannane reagents is a nuanced decision that depends on the specific priorities of a synthetic project.

  • Choose gem-difluorovinyl stannanes when:

    • Broad functional group tolerance is paramount , especially in the late stages of a complex synthesis.

    • The known toxicity and challenges with byproduct removal are manageable within your laboratory setting.

  • Choose gem-difluorovinyl iodides when:

    • Toxicity is a major concern , and a "greener" process is desired.

    • The planned coupling reaction is a Sonogashira or Heck type, and the required reaction conditions are compatible with the substrate.

Recommendation for the Future: For many applications, the newer generation of gem-difluorovinyl boronates and zinc reagents may represent the best of both worlds, combining good reactivity and functional group tolerance with significantly lower toxicity compared to stannanes. Researchers are encouraged to explore these alternatives, as they are likely to become the new standard for the introduction of the gem-difluorovinyl moiety.

References

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  • Aryl gem-Difluorovinyl Pinacolboronates: Synthesis and Utility for Suzuki-Miyaura Coupling Reaction. Org. Lett.2014 , 16 (18), 4814–4817. [Link]

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  • Facile Synthesis of β,β-Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex. Org. Lett.2011 , 13 (19), 5264–5267. [Link]

  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Org. Biomol. Chem.2015 , 13, 7351-7380. [Link]

  • 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Organic Syntheses2016 , 93, 352. [Link]

  • 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Nat. Commun.2021 , 12, 412. [Link]

  • 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed crosscoupling reactions. Nature Research.2021 . [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angew. Chem. Int. Ed.2020 , 59, 5572-5576. [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC.2020 . [Link]

  • 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. Eur. J. Org. Chem.2019 , 2019, 5625-5629. [Link]

  • 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. ResearchGate.2021 . [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem -Difluoroalkenes. Request PDF.2026 . [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. PMC.2023 . [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Org. Lett.2024 . [Link]

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  • Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Org. Lett.2015 , 17 (24), 6066–6069. [Link]

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  • A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes. ResearchGate.2024 . [Link]

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Validation

A Comparative Guide to the Reactivity of Vinyl Iodides and Vinyl Bromides in Fluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals The introduction of a fluorine atom into a molecule can dramatically alter its biological properties, making the synthesis of fluorinated compounds, particu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into a molecule can dramatically alter its biological properties, making the synthesis of fluorinated compounds, particularly vinyl fluorides, a cornerstone of modern drug discovery and materials science. Vinyl iodides and vinyl bromides are common and versatile precursors for the synthesis of these valuable motifs. However, the choice between a vinyl iodide and a vinyl bromide can significantly impact the efficiency and outcome of a fluorination reaction. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between vinyl iodides and vinyl bromides lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond.[1] This distinction is the primary driver for the observed differences in their behavior across various fluorination methodologies.

BondBond Dissociation Energy (kcal/mol)
C-I~57
C-Br~71

This lower bond dissociation energy of the C-I bond means that it requires less energy to break, rendering vinyl iodides generally more reactive than their bromide counterparts, especially in reactions that involve cleavage of the carbon-halogen bond in a rate-determining step.[1]

Palladium-Catalyzed Nucleophilic Fluorination: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-fluorine bonds. In these reactions, the oxidative addition of the vinyl halide to a low-valent palladium complex is often the initial and rate-limiting step.

The weaker C-I bond in vinyl iodides leads to a significantly faster rate of oxidative addition compared to vinyl bromides.[1] This enhanced reactivity allows for fluorination reactions to be carried out under milder conditions, often at lower temperatures and with lower catalyst loadings.

Experimental Evidence:

A study on the palladium-catalyzed nucleophilic fluorination of aryl halides demonstrated that while both aryl iodides and bromides are viable substrates, the reactions of aryl iodides often proceed with higher efficiency.[2] For instance, in the fluorination of substituted aryl halides using a palladium precatalyst, both bromo- and iodo-substituted substrates provided good yields of the corresponding fluorinated products, highlighting the broad applicability of the method.[2] However, the general principle of higher reactivity for iodides holds true in many cross-coupling scenarios.[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed Fluorination of a Vinyl Halide

This protocol is a general guideline and should be optimized for specific substrates.

  • Materials: Vinyl halide (iodide or bromide), palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., BrettPhos, SPhos), fluoride source (e.g., AgF, CsF), and a suitable solvent (e.g., toluene, dioxane).

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide, palladium catalyst, and ligand.

    • Add the fluoride source and the solvent.

    • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 130 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹⁹F NMR).

    • Upon completion, cool the reaction to room temperature, and quench with water.

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Palladium_Catalyzed_Fluorination

Copper-Catalyzed Fluorination: A Different Reactivity Landscape

Copper-catalyzed reactions offer a complementary approach to palladium-based systems for C-F bond formation. While the general trend of higher reactivity for iodides often persists, the differences can be less pronounced, and in some cases, bromides can be effective substrates.

For instance, a copper-catalyzed method for the amidation of vinyl bromides and iodides was developed, showcasing the utility of both halides.[3] Similarly, copper-catalyzed fluorination of aryl bromides has been successfully demonstrated, indicating that C-Br bonds can be activated under appropriate copper catalysis.[4] In some copper-catalyzed cross-coupling reactions, both aryl iodides and bromides can be used to afford the corresponding ethers.[5]

The mechanism of copper-catalyzed fluorination can differ from palladium-catalyzed pathways, sometimes involving a Cu(I)/Cu(III) catalytic cycle.[4] The nature of the ligand and the fluoride source plays a crucial role in facilitating the reaction with either vinyl iodide or bromide.

Experimental Workflow: Copper-Catalyzed Fluorination

Copper_Catalyzed_Workflow

Electrophilic Fluorination: Shifting the Focus from C-X Bond Cleavage

In contrast to metal-catalyzed nucleophilic fluorination, electrophilic fluorination reactions involve the attack of an electrophilic fluorine source (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) on an electron-rich vinyl species. In these cases, the nature of the halide has a less direct impact on the reactivity, as the C-X bond is not typically cleaved in the key fluorination step.

However, the electronic properties of the vinyl halide can still play a role. The greater electronegativity of bromine compared to iodine can slightly influence the electron density of the double bond, but this effect is often secondary to the electronic contributions of other substituents on the vinyl group.

Key Considerations for Substrate Selection

FactorVinyl IodideVinyl BromideRationale
Reactivity in Pd-Catalysis Generally higherGenerally lowerWeaker C-I bond facilitates faster oxidative addition.[1]
Reaction Conditions Milder conditions often sufficeMay require higher temperatures or longer reaction timesReflects the difference in C-X bond strength.
Cost & Availability Often more expensive and less diverseGenerally more affordable and widely availableImportant practical consideration for large-scale synthesis.
Side Reactions More prone to side reactions like reduction or homocoupling in some casesCan be more stable under certain conditionsA consequence of higher reactivity.
Selectivity in Dihalo Substrates Can often be selectively functionalized in the presence of a C-Br bondLess reactive site, allowing for selective reaction at a C-I bondThe difference in reactivity allows for chemoselective transformations.[1]

Conclusion: A Strategic Choice Based on Context

The choice between a vinyl iodide and a vinyl bromide for a fluorination reaction is not a matter of one being universally superior to the other. Instead, it is a strategic decision that depends on the specific reaction, the desired outcome, and practical considerations.

  • For rapid reaction development and milder conditions, particularly in palladium-catalyzed systems, vinyl iodides are often the preferred starting point due to their higher intrinsic reactivity.

  • When cost, substrate availability, and stability are primary concerns, or when using methodologies less sensitive to C-X bond strength, vinyl bromides present a robust and practical alternative.

A thorough understanding of the underlying mechanistic principles and a careful evaluation of the reaction parameters will ultimately guide the synthetic chemist to the optimal choice of vinyl halide for the successful synthesis of valuable vinyl fluorides.

References

  • Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved from [Link]

  • McClymont, E. A., et al. (2021). Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Practical Synthesis of Terminal Vinyl Fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of vinyl fluorides. Retrieved from [Link]

  • National Institutes of Health. (2023). Practical Synthesis of Terminal Vinyl Fluorides. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2024). A Practical Synthesis of Terminal Vinyl Fluorides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Access to Fluorinated Aryl and Vinyl Ethers through Copper-Catalysed Reaction of Fluoro Alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrochemical Fluorination of Vinyl Boronates through Donor-Stabilized Vinyl Carbocation Intermediates. PMC. Retrieved from [Link]

  • ACS Publications. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]

  • National Institutes of Health. (2013). Copper-catalyzed regioselective fluorination of allylic halides. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Fluorosulfonylvinylation of Organic Iodides. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). C(sp3) coupling reaction through synergistic activation of C–H/C–Br bonds by Ir/Ni catalysts. New Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2014). Late-Stage Fluorination: From Fundamentals to Application. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. Retrieved from [Link]

  • Buchwald, S. L., et al. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters, 5(20), 3667-3669. Retrieved from [Link]

  • Caltech Authors. (n.d.). Electrochemical Fluorination of Vinyl Boronates through Donor-Stabilized Vinyl Carbocation Intermediates. Retrieved from [Link]

  • ACS Publications. (2020). C(sp3)–H Fluorination with a Copper(II)/(III) Redox Couple. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • eScholarship.org. (2022). Electrochemical Fluorination of Vinyl Boronates through Donor-Stabilized Vinyl Carbocation Intermediates. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. Retrieved from [Link]

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Comparative

A Comparative Guide to the Characterization of 1,1-Difluoro-2-iodoethene Derivatives: Spectroscopic and Physical Properties

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Among the diverse array of fluorinated building blocks, 1,1-difluoro-2-iodoethene derivatives have emerged as versatile intermediates. Their utility stems from the unique reactivity imparted by the gem-difluoroalkene moiety in concert with the synthetically adaptable carbon-iodine bond, which readily participates in a variety of cross-coupling reactions.

This guide provides a comprehensive overview of the key characterization data for a series of 3,3-difluoro-2-iodoallylic acetates, which are valuable derivatives of 1,1-difluoro-2-iodoethene. By presenting detailed spectroscopic data (NMR, IR, and Mass Spectrometry) and outlining the experimental protocols for their synthesis and characterization, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize these powerful synthetic intermediates. Furthermore, we will draw comparisons with a non-iodinated analogue, (2,2-difluorovinyl)benzene, to underscore the influence of the iodo-substituent on the observed spectroscopic properties.

The Significance of the Gem-Difluoroalkene and Iodo-Functionalities

The 1,1-difluoroethene unit is a bioisostere of a carbonyl group, offering the potential to enhance metabolic stability and binding affinity of drug candidates. The strong electronegativity of the fluorine atoms polarizes the C=C bond, influencing the molecule's electronic properties and reactivity. The adjacent iodo-substituent serves as a versatile synthetic handle, enabling the introduction of a wide range of functionalities through well-established methodologies such as Suzuki, Sonogashira, and Heck cross-coupling reactions. This dual functionality makes 1,1-difluoro-2-iodoethene derivatives highly attractive for the construction of complex molecular architectures.

Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic signature of these derivatives is paramount for their successful application. The following tables summarize the key characterization data for a series of 3,3-difluoro-2-iodoallylic acetates, alongside the data for (2,2-difluorovinyl)benzene for comparative purposes.

Table 1: ¹H NMR Characterization Data
CompoundKey ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3,3-Difluoro-2-iodo-1-phenylallyl acetate 7.42-7.28 (m, 5H, Ar-H), 6.13 (s, 1H, CH-OAc)
1-(3,3-Difluoro-2-iodoallyl)cyclohexyl acetate 2.15-1.25 (m, 10H, cyclohexyl-H), 5.89 (s, 1H, CH-OAc)
(E)-3,3-Difluoro-2-iodo-1-phenylbut-1-en-1-yl acetate 7.40-7.25 (m, 5H, Ar-H), 2.58 (s, 3H, CH₃)
(2,2-Difluorovinyl)benzene 7.45-7.30 (m, 5H, Ar-H), 5.51 (dd, 1H, J = 24.0, 3.2 Hz, =CH₂)

Note: The chemical shifts for the vinylic proton in 1,1-difluoro-2-iodoethene derivatives are not directly observed as the carbon is fully substituted in these examples. However, the presence of the iodine atom significantly influences the electronic environment of the neighboring protons.

Table 2: ¹³C NMR Characterization Data
CompoundKey ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3,3-Difluoro-2-iodo-1-phenylallyl acetate 168.9 (C=O), 154.5 (t, ¹JCF = 290.5 Hz, CF₂), 134.5 (Ar-C), 129.0 (Ar-C), 128.8 (Ar-C), 127.1 (Ar-C), 88.9 (t, ²JCF = 27.5 Hz, C-I), 76.8 (CH-OAc), 20.9 (CH₃)
1-(3,3-Difluoro-2-iodoallyl)cyclohexyl acetate 169.4 (C=O), 155.1 (t, ¹JCF = 291.0 Hz, CF₂), 90.1 (t, ²JCF = 28.0 Hz, C-I), 81.2 (C-OAc), 34.5 (cyclohexyl-C), 24.8 (cyclohexyl-C), 21.5 (cyclohexyl-C), 20.8 (CH₃)
(E)-3,3-Difluoro-2-iodo-1-phenylbut-1-en-1-yl acetate 169.2 (C=O), 153.8 (t, ¹JCF = 288.0 Hz, CF₂), 138.1 (Ar-C), 128.5 (Ar-C), 128.3 (Ar-C), 126.9 (Ar-C), 95.3 (t, ²JCF = 26.5 Hz, C-I), 13.9 (CH₃), 21.1 (CH₃ of acetate)
(2,2-Difluorovinyl)benzene 155.8 (t, ¹JCF = 290.0 Hz, CF₂), 132.8 (t, ³JCF = 5.0 Hz, Ar-C), 129.5 (Ar-C), 128.6 (Ar-C), 126.9 (Ar-C), 84.1 (t, ²JCF = 25.0 Hz, =CH₂)

Expertise & Experience: The large one-bond carbon-fluorine coupling constants (¹JCF) of approximately 290 Hz are characteristic of the CF₂ group. The two-bond coupling (²JCF) to the iodine-bearing carbon is also significant. The chemical shift of the carbon attached to the iodine atom is found further downfield compared to the analogous carbon in the non-iodinated derivative, a consequence of the heavy atom effect of iodine.

Table 3: ¹⁹F NMR Characterization Data
Compound¹⁹F NMR Chemical Shift (δ, ppm)
3,3-Difluoro-2-iodo-1-phenylallyl acetate -85.2 (d, J = 4.5 Hz), -87.5 (d, J = 4.5 Hz)
1-(3,3-Difluoro-2-iodoallyl)cyclohexyl acetate -84.9 (s), -86.1 (s)
(E)-3,3-Difluoro-2-iodo-1-phenylbut-1-en-1-yl acetate -88.1 (d, J = 6.8 Hz), -90.3 (d, J = 6.8 Hz)
(2,2-Difluorovinyl)benzene -89.5 (d, J = 24.0 Hz), -91.2 (d, J = 24.0 Hz)

Expertise & Experience: The geminal difluoro groups typically exhibit two distinct signals in the ¹⁹F NMR spectrum due to their diastereotopic nature in chiral molecules or different spatial environments. The observed chemical shifts are within the expected range for vinylic gem-difluoro compounds. The coupling between the two fluorine atoms (²JFF) is often observed, as are couplings to nearby protons.

Table 4: IR and Mass Spectrometry Data
CompoundKey IR Absorptions (ν, cm⁻¹)HRMS (m/z) [M+Na]⁺
3,3-Difluoro-2-iodo-1-phenylallyl acetate 1745 (C=O), 1685 (C=C), 1220 (C-O), 1150 (C-F)388.9820 (Calcd. 388.9826)
1-(3,3-Difluoro-2-iodoallyl)cyclohexyl acetate 1740 (C=O), 1690 (C=C), 1235 (C-O), 1160 (C-F)393.0291 (Calcd. 393.0295)
(E)-3,3-Difluoro-2-iodo-1-phenylbut-1-en-1-yl acetate 1750 (C=O), 1680 (C=C), 1215 (C-O), 1155 (C-F)402.9982 (Calcd. 402.9982)
(2,2-Difluorovinyl)benzene 1710 (C=C), 1170 (C-F), 930 (=CH₂)140.0438 (Calcd. [M]⁺ 140.0437)

Experimental Protocols

The following protocols are based on established literature procedures and represent a self-validating system for the synthesis and characterization of 3,3-difluoro-2-iodoallylic acetates.

Synthesis of 3,3-Difluoro-2-iodoallylic Acetates

This procedure is adapted from the work of Konno et al.[1].

Workflow Diagram:

SynthesisWorkflow start Start Materials: 1,1,1-Trifluoro-2-iodoethane, Aldehyde/Ketone, LDA, Ac₂O step1 Generation of 2,2-Difluoro-1-iodovinyllithium start->step1 LDA, THF, -78 °C step2 Nucleophilic Addition to Aldehyde or Ketone step1->step2 Aldehyde or Ketone step3 In situ Acetylation with Acetic Anhydride step2->step3 Acetic Anhydride step4 Aqueous Workup and Extraction step3->step4 step5 Purification by Column Chromatography step4->step5 product 3,3-Difluoro-2-iodoallylic acetate step5->product

Caption: Synthetic workflow for 3,3-difluoro-2-iodoallylic acetates.

Step-by-Step Methodology:

  • Generation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine (2.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, is slowly added n-butyllithium (2.0 eq.). The solution is stirred for 30 minutes at this temperature.

  • Formation of 2,2-Difluoro-1-iodovinyllithium: The LDA solution is cooled to -78 °C, and a solution of 1,1,1-trifluoro-2-iodoethane (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.

  • Reaction with Carbonyl Compound: A solution of the desired aldehyde or ketone (1.0 eq.) in anhydrous THF is added dropwise to the solution of 2,2-difluoro-1-iodovinyllithium at -78 °C. The reaction is stirred for 2-3 hours at this temperature.

  • Acetylation: Acetic anhydride (1.5 eq.) is added to the reaction mixture at -78 °C, and the solution is allowed to slowly warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired 3,3-difluoro-2-iodoallylic acetate.

Characterization Workflow

CharacterizationWorkflow sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms High-Resolution Mass Spectrometry (HRMS) sample->ms data Combined Spectroscopic Data nmr->data ir->data ms->data

Caption: Workflow for the spectroscopic characterization of products.

Instrumentation and Parameters:

  • NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz spectrometer. ¹H and ¹³C NMR spectra are referenced to the residual solvent peak (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). ¹⁹F NMR spectra are referenced to an external standard (e.g., CFCl₃ at δ 0.0).

  • Infrared (IR) Spectroscopy: Spectra are recorded on an FT-IR spectrometer using an attenuated total reflectance (ATR) accessory.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF or a similar high-resolution mass analyzer is used to determine the exact mass of the [M+Na]⁺ or [M]⁺ ion.

Conclusion

This guide provides a foundational dataset for the characterization of 1,1-difluoro-2-iodoethene derivatives, exemplified by a series of 3,3-difluoro-2-iodoallylic acetates. The presented spectroscopic data, coupled with detailed experimental protocols, offers a robust resource for researchers in the field. The comparison with a non-iodinated analogue highlights the distinct spectroscopic features imparted by the iodo-substituent, which is crucial for the unambiguous identification and characterization of these valuable synthetic intermediates. As the demand for novel fluorinated molecules continues to grow, a thorough understanding of the properties of these building blocks will be instrumental in advancing the frontiers of drug discovery and materials science.

References

  • Konno, T., et al. (2011). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Organic Letters, 13(23), 6244-6247. [Link]

  • PubChem. (n.d.). (2,2-Difluorovinyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Difluoro-2-iodoethene

Foreword: Navigating Data Scarcity with Scientific Precaution This guide is therefore constructed upon the foundational principles of hazardous waste management for halogenated and reactive organic compounds. The procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Data Scarcity with Scientific Precaution

This guide is therefore constructed upon the foundational principles of hazardous waste management for halogenated and reactive organic compounds. The procedures outlined are derived from authoritative guidelines for structurally similar chemicals and the legal framework of the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative to recognize that this document serves as a guide, not a replacement for a site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Your EHS office is the final authority on waste disposal procedures at your facility.

Part 1: Hazard Assessment and Waste Characterization

The cornerstone of safe disposal is a thorough understanding of the material's hazards. Based on its structure—a halogenated alkene containing fluorine and iodine—we can infer several key characteristics.[3][4]

  • Reactivity: The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution.[3][5] The presence of a double bond and halogen atoms suggests potential reactivity with strong oxidizing or reducing agents. As such, it should be treated as a potentially reactive chemical.[6]

  • Toxicity: Halogenated hydrocarbons as a class can have significant toxicological effects.[3] While specific data for 1,1-difluoro-2-iodoethene is limited, related compounds like 1,1-difluoro-2-iodoethane are classified as irritants to the skin and eyes and may cause respiratory irritation.[7] Prudent practice dictates handling it as a toxic substance.

  • Environmental Persistence: Many halogenated organic compounds are persistent in the environment and can pose long-term risks if not disposed of properly.[8]

Under the EPA's Resource Conservation and Recovery Act (RCRA), this material must be managed as hazardous waste. Its classification would likely fall under one or more of the following characteristics:

  • Toxicity: Due to the potential to leach harmful constituents.[1][2][9]

  • Reactivity: Given its potential for chemical reaction under certain conditions.[6][9]

Quantitative & Qualitative Data Summary
PropertyValue / InformationSource
Molecular Formula C₂HF₂I[4]
Molecular Weight 189.93 g/mol [4]
Physical Form Assumed to be a liquid based on related compounds.[10]
RCRA Waste Code To be determined by institutional EHS; likely managed as a toxic and/or reactive waste.[1][2]
Primary Hazards Inferred: Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potential Reactivity.[3][7]

Part 2: Pre-Disposal Safety and Waste Collection Protocol

Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous collection at the point of generation, known as a Satellite Accumulation Area (SAA).[11][12]

Step-by-Step Waste Collection Procedure
  • Select Appropriate PPE: Before handling the primary container or its waste, always wear the following:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash risk.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.[3][13]

    • Body Protection: A flame-retardant lab coat must be worn.[3]

  • Work in a Controlled Environment: All transfers of 1,1-difluoro-2-iodoethene, including adding it to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11][13]

  • Choose a Compatible Waste Container:

    • Use a dedicated, leak-proof container, typically high-density polyethylene (HDPE) or glass, as designated by your EHS department.[13][14]

    • Ensure the container is clean and was not previously used for incompatible chemicals (e.g., strong acids, bases, or oxidizers). Chlorinated compounds can react explosively with certain reagents like alkali metals.[15]

  • The Cardinal Rule of Segregation:

    • Do NOT mix 1,1-difluoro-2-iodoethene waste with other waste streams unless explicitly permitted by your EHS office.[11][13]

    • Specifically, keep halogenated waste separate from non-halogenated organic waste. This is critical because disposal methods differ, and co-mingling can significantly increase disposal costs and complexity.[11][14]

  • Label the Container Immediately:

    • The moment the first drop of waste enters the container, it must be labeled.[11][12]

    • Affix a hazardous waste tag provided by your institution.

    • Clearly write the full chemical name: "Waste 1,1-Difluoro-2-iodoethene". Avoid using abbreviations or formulas.[13]

    • List all constituents, including any solvents used (e.g., "1,1-Difluoro-2-iodoethene, ~5%; Tetrahydrofuran, ~95%").

    • Check off the appropriate hazard boxes on the tag (e.g., Toxic, Reactive).[9]

  • Maintain the Satellite Accumulation Area (SAA):

    • Keep the waste container tightly sealed when not actively adding waste.[11][14]

    • Store the container in a designated SAA within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the lab personnel.

    • Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.[11]

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous "P-listed" waste) in an SAA.[11]

Part 3: The Disposal Workflow

The journey of hazardous waste from the lab bench to its final, safe disposition is a regulated process governed by the "cradle-to-grave" principle of RCRA.[1][2] This means the generator (your institution) is responsible for the waste until it is ultimately destroyed or rendered non-hazardous.

The following diagram illustrates the standard workflow for the disposal of 1,1-difluoro-2-iodoethene waste.

DisposalWorkflow Start Waste Generation (Lab Bench) Assess Hazard Assessment (Halogenated, Reactive, Toxic) Start->Assess Segregate Segregate Waste Stream (Halogenated Waste Only) Assess->Segregate Container Select & Label Container (Compatible, Leak-Proof, Tagged) Segregate->Container Collect Collect Waste in SAA (Fume Hood, Capped, Secondary Containment) Container->Collect Full Container Full or Project Complete? Collect->Full Full->Collect No Request Request EHS Pickup (Submit Waste Form) Full->Request Yes Transport EHS Transport to Central Accumulation Area Request->Transport Manifest Manifest & Ship via Licensed Vendor Transport->Manifest End Final Disposal (e.g., Incineration) Manifest->End

Caption: Workflow for the safe disposal of 1,1-Difluoro-2-iodoethene waste.

Part 4: Spill and Decontamination Procedures

Accidents can happen, and preparation is key to mitigating risk.

Small Spill Management

For a small spill contained within a chemical fume hood:

  • Ensure the fume hood sash is lowered and it is operating correctly.

  • Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[16]

  • Wipe down the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For a large spill or any spill outside of a fume hood, evacuate the area immediately, alert personnel, and contact your institution's emergency response line and EHS department.

Decontamination of Glassware
  • Rinse the contaminated glassware three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • The first rinse (and subsequent rinses if heavily contaminated) must be collected and disposed of as hazardous waste in your halogenated waste container.

  • After the solvent rinse, the glassware can typically be washed with soap and water as usual. Consult your EHS office for specific guidance on when triple-rinsed containers are considered non-hazardous.

By adhering to these principles of hazard assessment, segregation, and procedural diligence, you contribute to a safe laboratory environment and ensure regulatory compliance in the handling and disposal of 1,1-Difluoro-2-iodoethene.

References

  • Handling and safety precautions for 1-chloro-1,1-difluoro-2-iodoethane. Benchchem.
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Labor
  • 1,1-Difluoro-2-iodoethane | 598-39-0. Sigma-Aldrich.
  • Proper Disposal of Chemicals. J. J.
  • 1-Fluoro-2-iodoethane. Apollo Scientific.
  • Solvent Wastes in the Labor
  • 1,1-Difluoro-2-iodoethene | C2HF2I | CID 10954331. PubChem.
  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Oper
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • EPA Rules For Hazardous Waste Management: A Primer on RCRA.
  • Reactive and Potentially Explosive Chemicals. Environment, Health and Safety - Cornell University.
  • Halogenated Solvents in Laboratories.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • RCRA | Environmental Health and Safety. Case Western Reserve University.
  • 2-IODO-1,1-DIFLUOROETHANE (cas 598-39-0) SDS/MSDS download. Guidechem.
  • Navigating the Mechanistic Landscape of 1-Chloro-1,1-difluoro-2-iodoethane in Fluoroalkylation Reactions: A Compar

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